Arylomycin B6
Beschreibung
This compound has been reported in Streptomyces with data available.
Eigenschaften
Molekularformel |
C44H63N7O13 |
|---|---|
Molekulargewicht |
898.0 g/mol |
IUPAC-Name |
(11S)-3,18-dihydroxy-14-[[2-[[(2R)-2-[[(2R)-3-hydroxy-2-[methyl(12-methyltridecanoyl)amino]propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-11-methyl-4-nitro-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C44H63N7O13/c1-25(2)15-13-11-9-7-8-10-12-14-16-36(54)49(5)34(24-52)42(59)46-26(3)40(57)45-23-37(55)50(6)38-29-17-18-35(53)30(22-29)31-19-28(21-33(39(31)56)51(63)64)20-32(44(61)62)48-41(58)27(4)47-43(38)60/h17-19,21-22,25-27,32,34,38,52-53,56H,7-16,20,23-24H2,1-6H3,(H,45,57)(H,46,59)(H,47,60)(H,48,58)(H,61,62)/t26-,27+,32?,34-,38?/m1/s1 |
InChI-Schlüssel |
HMWQGUWTRNATQF-CIPORLFTSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery and Isolation of Arylomycin B6 from Streptomyces: A Technical Guide
Published: December 2, 2025
Introduction
The ever-escalating threat of antibiotic resistance necessitates a continuous search for novel antimicrobial agents with unique mechanisms of action. The arylomycins, a class of biaryl-bridged cyclic lipopeptides, represent a promising family of natural products with potent antibacterial activity. First isolated in 2002 from Streptomyces sp. Tü 6075, these compounds inhibit bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion that is not targeted by any currently marketed antibiotic.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Arylomycin B6, a member of the arylomycin B series, intended for researchers, scientists, and drug development professionals.
Discovery of Arylomycin B from Streptomyces sp. Tü 6075
Arylomycins A and B were first identified in the culture filtrate and mycelium extracts of Streptomyces sp. Tü 6075.[1] The producing strain was isolated from a soil sample and identified based on its morphological and chemotaxonomic characteristics. The arylomycin B family, including this compound, is distinguished from the arylomycin A series by the presence of a nitro group on the tyrosine residue within the peptide core.[2]
Fermentation of Streptomyces sp. Tü 6075 for Arylomycin B Production
The production of Arylomycin B is achieved through submerged fermentation of Streptomyces sp. Tü 6075. The following protocol is based on the original discovery literature.[1]
Media Composition
Seed Medium:
| Component | Concentration (g/L) |
| Glucose | 10 |
| Soy Peptone | 10 |
| Yeast Extract | 2 |
| NaCl | 5 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2 |
Production Medium:
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Soybean Meal | 10 |
| Yeast Extract | 4 |
| NaCl | 2 |
| K₂HPO₄ | 0.5 |
| MgSO₄·7H₂O | 0.5 |
| FeSO₄·7H₂O | 0.01 |
| MnCl₂·4H₂O | 0.001 |
| ZnSO₄·7H₂O | 0.001 |
| CaCO₃ | 3 |
Fermentation Protocol
-
Inoculum Preparation: A well-sporulated culture of Streptomyces sp. Tü 6075 from an agar (B569324) plate is used to inoculate a 100 mL Erlenmeyer flask containing 20 mL of seed medium. The culture is incubated for 48 hours at 28°C on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5% v/v) is transferred to a 2 L Erlenmeyer flask containing 500 mL of production medium.
-
Incubation: The production culture is incubated for 96 to 120 hours at 28°C on a rotary shaker at 200 rpm.
-
Monitoring: The production of Arylomycin B can be monitored by High-Performance Liquid Chromatography (HPLC) analysis of the culture extract.
Extraction and Purification of this compound
The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.[1]
Experimental Protocol
-
Harvesting: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.
-
Extraction: The mycelium is extracted with methanol, and the supernatant is extracted with ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient of chloroform (B151607) and methanol. Fractions are collected and analyzed by HPLC.
-
Preparative HPLC: Fractions enriched with Arylomycin B are pooled and further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Isolation of this compound: Individual Arylomycin B congeners, including B6, are separated and isolated during the preparative HPLC step. The structure of this compound is confirmed by mass spectrometry and NMR spectroscopy.
Purification Data
Quantitative data for a detailed purification table, including total protein, total activity, specific activity, fold purification, and yield for each step of this compound purification, is not available in the original discovery literature. The purification process was monitored qualitatively by HPLC.
Biological Activity and Mechanism of Action
Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase)
This compound exerts its antibacterial effect by inhibiting bacterial type I signal peptidase (SPase). SPase is a crucial enzyme in the protein secretion pathway of bacteria, responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane. Inhibition of SPase leads to an accumulation of unprocessed pre-proteins in the membrane, disrupting cellular function and ultimately causing cell death.
Caption: this compound inhibits the bacterial Type I Signal Peptidase (SPase) pathway.
Antibacterial Spectrum
The original discovery papers report the biological activity of the Arylomycin B complex against a range of Gram-positive bacteria. Specific Minimum Inhibitory Concentration (MIC) values for the isolated this compound congener are not provided in these initial reports. The data below is for the Arylomycin B mixture.
| Bacterial Strain | MIC (µg/mL) |
| Bacillus subtilis ATCC 6633 | 12.5 |
| Staphylococcus aureus ATCC 25923 | 25 |
| Micrococcus luteus ATCC 9341 | 6.25 |
| Streptococcus pneumoniae ATCC 6303 | 12.5 |
Experimental Workflows and Biosynthetic Pathway
Discovery and Isolation Workflow
The general workflow for the discovery and isolation of a novel natural product like this compound from Streptomyces is a systematic process involving multiple stages.
Caption: General workflow for the discovery and isolation of this compound.
Putative Biosynthetic Pathway of Arylomycin B
The biosynthesis of Arylomycin B is carried out by a non-ribosomal peptide synthetase (NRPS) multienzyme complex. The biosynthetic gene cluster for the closely related Arylomycin A has been identified and provides a basis for the proposed pathway for Arylomycin B. The key difference is the nitration of the tyrosine residue, which is hypothesized to be a post-NRPS modification.
References
The Core Mechanism of Action of Arylomycin B6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rising threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. The arylomycin family of natural product antibiotics represents a promising class of compounds that target a novel and essential bacterial pathway: protein secretion. This technical guide provides a detailed examination of the mechanism of action of Arylomycin B6, a member of the lipohexapeptide class of arylomycins. By inhibiting the bacterial type I signal peptidase (SPase), this compound disrupts the processing of secreted proteins, leading to their mislocalization and ultimately triggering a cascade of events that culminate in bacterial growth inhibition or cell death. This document outlines the molecular target, the downstream physiological effects, and the key experimental methodologies used to elucidate this mechanism.
Introduction
Arylomycins are a class of cyclic lipopeptide antibiotics first isolated from Streptomyces sp.[1]. Their unique structure and mode of action have garnered significant interest in the field of antibiotic research. Unlike many clinically used antibiotics that target cell wall synthesis, protein synthesis, or DNA replication, arylomycins inhibit the bacterial type I signal peptidase (SPase), an essential enzyme in the general secretory (Sec) pathway[2]. This pathway is responsible for the translocation of a vast number of proteins across the cytoplasmic membrane. By targeting SPase, arylomycins effectively cripple a fundamental process required for bacterial viability, virulence, and adaptation. This compound is a notable member of this family, and understanding its precise mechanism is crucial for its potential development as a therapeutic agent.
Molecular Target: Type I Signal Peptidase (SPase)
The primary molecular target of this compound is the bacterial type I signal peptidase, also known as leader peptidase (LepB in E. coli). SPase is a membrane-bound serine protease responsible for the cleavage of N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane[2][3]. This cleavage event is the final step in the protein secretion process, releasing the mature protein into the periplasm (in Gram-negative bacteria) or the extracellular environment (in Gram-positive bacteria).
The active site of bacterial SPase typically contains a catalytic dyad of serine and lysine (B10760008) residues[4]. Arylomycins act as non-covalent, competitive inhibitors, binding to the active site of SPase and preventing the recognition and cleavage of its natural preprotein substrates. The lipophilic tail of the arylomycin molecule is thought to anchor the inhibitor to the cell membrane, facilitating its interaction with the membrane-embedded SPase.
Mechanism of Inhibition and Physiological Consequences
The inhibition of SPase by this compound initiates a series of detrimental downstream effects on the bacterial cell:
-
Accumulation of Unprocessed Preproteins: The most immediate consequence of SPase inhibition is the accumulation of unprocessed preproteins in the cytoplasmic membrane. These uncleaved preproteins remain tethered to the membrane, unable to reach their final functional destination.
-
Disruption of the Secretory Pathway: The buildup of preproteins can physically obstruct the SecYEG translocation channel, further hindering the secretion of other proteins. This leads to a general failure of the protein secretion system.
-
Cellular Stress and Mislocalization of Proteins: The mislocalization of essential proteins, such as those involved in cell wall maintenance, nutrient uptake, and virulence, severely compromises cellular function. This disruption of protein homeostasis triggers a cellular stress response.
-
Induction of the Cell Wall Stress Stimulon (in Gram-positives): In Gram-positive bacteria like Staphylococcus aureus, the disruption of the cell envelope integrity caused by SPase inhibition leads to the activation of the cell wall stress stimulon (CWSS). This is a protective response coordinated by the VraSR two-component regulatory system.
-
Bacteriostatic or Bactericidal Effect: The ultimate outcome of SPase inhibition can be either bacteriostatic (inhibition of growth) or bactericidal (cell death), depending on the bacterial species, its growth phase, and the concentration of the antibiotic.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Arylomycin B-C16, a close analog of this compound, against various bacterial strains. This data provides a quantitative measure of its antibacterial potency.
| Bacterial Strain | Genotype | MIC (µg/mL) | Reference |
| Staphylococcus epidermidis RP62A | Wild Type | 0.5 | |
| Staphylococcus aureus NCTC 8325 | Wild Type (Resistant SPase) | >128 | |
| Staphylococcus aureus NCTC 8325 | spsB(P29S) (Sensitive SPase) | 2 | |
| Escherichia coli MG1655 | Wild Type (Resistant SPase) | >128 | |
| Escherichia coli MG1655 | lepB(P84L) (Sensitive SPase) | 4 | |
| Pseudomonas aeruginosa PAO1 | Wild Type (Resistant SPase) | >128 | |
| Pseudomonas aeruginosa PAO1 | lepB(P84L) (Sensitive SPase) | 8 | |
| Streptococcus agalactiae COH-1 | Wild Type | 4 | |
| Streptococcus pneumoniae R800 | Wild Type | 2 | |
| Streptococcus pyogenes M1-5448 | Wild Type | 2 |
Signaling Pathway: The Cell Wall Stress Stimulon
In Staphylococcus aureus, the cellular stress resulting from SPase inhibition by arylomycins triggers the VraSR two-component signaling pathway, a key regulator of the cell wall stress stimulon.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Protocol:
-
Prepare two-fold serial dilutions of this compound in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
In Vitro SPase Inhibition Assay (FRET-based)
A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common method to measure the enzymatic activity of SPase and the inhibitory potential of compounds like this compound in vitro.
Protocol:
-
Dispense a solution of purified bacterial SPase into the wells of a microtiter plate.
-
Add varying concentrations of this compound (or other test inhibitors) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the enzymatic reaction by adding a FRET-labeled peptide substrate that contains a known SPase cleavage site. The peptide is labeled with a fluorophore and a quencher.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorescence plate reader. As SPase cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the reaction velocity against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound exerts its antibacterial effect through a highly specific mechanism: the inhibition of bacterial type I signal peptidase. This targeted disruption of the protein secretion pathway leads to a cascade of events, including the accumulation of unprocessed preproteins, cellular stress, and in Gram-positive bacteria, the induction of the cell wall stress stimulon. The novelty of this target, which is essential for bacterial viability and distinct from the targets of currently approved antibiotics, makes the arylomycins, including this compound, a compelling class of compounds for further investigation and development in the fight against antibiotic-resistant pathogens. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of these promising antibacterial agents.
References
An In-depth Guide to the Structure and Chemical Properties of Arylomycin B6
Arylomycin B6 is a member of the arylomycin family, a class of lipohexapeptide antibiotics known for their novel mechanism of action. Initially isolated from Streptomyces sp. Tü 6075, these natural products have garnered interest for their potential in combating multidrug-resistant pathogens. The arylomycin family is broadly categorized into A and B series, which are structurally similar, differing primarily by a nitro substitution on a tyrosine residue in the B series. This guide provides a detailed overview of the chemical structure, properties, and mechanism of action of this compound, tailored for researchers and drug development professionals.
Chemical Structure and Properties
Arylomycins are non-ribosomally synthesized lipopeptide antibiotics. Their structure consists of a conserved core lipohexapeptide which includes a C-terminal tripeptide macrocycle and a variable N-terminal fatty acid. The defining feature of the arylomycin B series, including B6, is the nitration of the tyrosine residue within the biaryl-bridged macrocycle.
The core peptide sequence of arylomycins A and B is D-N-methylseryl2-D-alanyl3-glycyl4-N-methyl-4-hydroxyphenylglycyl5-L-alanyl6-tyrosine7. This sequence is cyclized through a biaryl bond between the N-methyl-4-hydroxyphenylglycine (MeHpg5) and tyrosine (Tyr7) residues. The N-terminus is acylated with a fatty acid, and in the case of this compound, this is a C11-C15 fatty acid.
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C44H63N7O13 | |
| Molecular Weight | 898.01 g/mol | |
| CAS Number | 459844-29-2 | |
| Class | Lipohexapeptide Antibiotic | |
| Core Structure | Biaryl-bridged macrocycle | |
| Distinguishing Feature | Nitro substitution on Tyr7 |
Mechanism of Action: Inhibition of Signal Peptidase I
The primary molecular target of the arylomycin class of antibiotics is bacterial type I signal peptidase (SPase). SPase is an essential enzyme in the general secretory pathway of bacteria, responsible for cleaving N-terminal signal peptides from proteins that are transported out of the cytoplasm. This enzyme is a promising target for new antibiotics as it is conserved, essential, and not targeted by any currently approved clinical antibiotics.
The inhibition of SPase by arylomycins leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane. This disruption of the protein secretion pathway results in the mislocalization of essential proteins, ultimately leading to bacterial cell death or growth inhibition. The activity of arylomycins can be either bacteriostatic or bactericidal, depending on the bacterial species and growth conditions.
Co-crystal structures of arylomycins with E. coli SPase have revealed that the core of the antibiotic binds to the enzyme, with the alanine (B10760859) residue in the macrocyclic ring occupying the P3 position of the Ala-X-Ala recognition motif of the signal peptidase. The C-terminus of the arylomycin is positioned within hydrogen bonding distance of the serine/lysine catalytic dyad of the enzyme, effectively blocking its function.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
A key experiment to determine the biological activity of an antibiotic is the Minimum Inhibitory Concentration (MIC) assay. This assay quantifies the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.
Objective: To determine the MIC of this compound against a susceptible bacterial strain (e.g., Staphylococcus epidermidis).
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Susceptible bacterial strain (e.g., S. epidermidis RP62A)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
In the first column, add 200 µL of a starting concentration of this compound (e.g., 64 µg/mL).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last column of dilutions.
-
This will create a gradient of this compound concentrations.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).
-
The final volume in each well will be approximately 110 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).
-
Alternatively, the optical density at 600 nm (OD600) can be read using a plate reader. The MIC is the concentration at which a significant reduction in OD600 is observed compared to the positive control.
-
Conclusion
This compound, as a representative of the nitrated arylomycin B series, presents a compelling scaffold for antibiotic development due to its unique mechanism of targeting bacterial type I signal peptidase. Understanding its chemical structure, properties, and mechanism of action is crucial for designing more potent and broad-spectrum derivatives. The methodologies outlined provide a framework for the continued investigation and characterization of this promising class of antibiotics. Further research into overcoming natural resistance mechanisms, such as specific proline mutations in the target peptidase, will be key to unlocking the full therapeutic potential of the arylomycin scaffold.
The Arylomycin B Family of Antibiotics: A Technical Guide to a Reemerging Class of Signal Peptidase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rising tide of antimicrobial resistance necessitates the exploration of novel antibiotic classes with unique mechanisms of action. The arylomycins, a family of naturally occurring lipopeptide antibiotics, represent a promising, albeit historically overlooked, class of antibacterial agents. This technical guide focuses on the Arylomycin B family, distinguished by a nitrated biaryl-bridged macrocycle, and provides an in-depth overview of their structure, mechanism of action, synthesis, and antibacterial activity. Through a comprehensive review of the current literature, this document aims to equip researchers and drug development professionals with the critical information needed to further investigate and potentially exploit the therapeutic potential of this unique antibiotic family.
Introduction
First isolated from Streptomyces sp. Tü 6075, the arylomycins are a class of lipohexapeptide antibiotics characterized by a biaryl-bridged macrocyclic core.[1][2] The arylomycin family is broadly categorized into three main series: A, B, and C, based on substitutions to the core structure.[3][4] The Arylomycin A series possesses an unmodified core, the B series is uniquely characterized by the presence of a nitro group on the tyrosine residue within the macrocycle, and the C series are lipoglycopeptides featuring glycosylation.[3][4][5]
Initially, the arylomycins demonstrated a narrow spectrum of activity, primarily against select Gram-positive bacteria, which tempered early enthusiasm for their clinical development.[6][7] However, subsequent research has revealed that the limited spectrum of natural arylomycins is often due to specific resistance mechanisms in bacteria, such as the presence of a proline residue in the target enzyme, rather than an inherent lack of broad-spectrum potential.[7][8] This discovery has revitalized interest in the arylomycins as a scaffold for the development of new antibiotics, including those with activity against challenging Gram-negative pathogens.[1]
This guide will provide a detailed examination of the Arylomycin B family, focusing on its chemical features, biological activity, and the methodologies used for its characterization.
Chemical Structure
The core structure of the Arylomycin B family is a lipohexapeptide. This consists of a variable N-terminal fatty acid tail attached to a hexapeptide chain that forms a macrocycle through a biaryl bridge between a 4-hydroxyphenylglycine and a tyrosine residue. The defining feature of the Arylomycin B series is the nitration of this tyrosine residue.[2]
The general structure of Arylomycin B analogs, such as Arylomycin B-C16, consists of:
-
A Lipophilic Tail: Typically a C12 to C16 fatty acid, which is crucial for its interaction with the bacterial cell membrane and the target enzyme.[4][8]
-
A Hexapeptide Core: Comprising a sequence of amino acids, including D-N-methylserine, D-alanine, glycine, N-methyl-4-hydroxyphenylglycine, L-alanine, and a nitrated L-tyrosine.[2]
-
A Biaryl Bridge: An unusual linkage between the N-methyl-4-hydroxyphenylglycine and the nitrated tyrosine, forming a rigid macrocyclic structure.[2]
Caption: Core structural components of the Arylomycin B family.
Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase I)
The antibacterial activity of the arylomycins stems from their highly specific inhibition of bacterial type I signal peptidase (SPase I), an essential enzyme in the protein secretion pathway of both Gram-positive and Gram-negative bacteria.[9][10][11] SPase I is a membrane-bound serine protease responsible for cleaving the N-terminal signal peptides from pre-proteins after they are translocated across the cytoplasmic membrane.[9] This cleavage is a critical step for the maturation and proper localization of a multitude of extracellular and cell wall proteins, including many virulence factors.[9]
By binding to the active site of SPase I, arylomycins prevent the processing of these essential proteins, leading to their accumulation in the cell membrane and subsequent disruption of vital cellular processes, ultimately resulting in bacterial cell death.[9] The unique target of arylomycins, SPase I, is not inhibited by any currently marketed antibiotics, making this class particularly attractive for combating drug-resistant bacteria.[10]
Caption: Inhibition of SPase I by Arylomycin B disrupts protein secretion.
Antibacterial Spectrum and Activity
The Arylomycin B family exhibits activity against a range of bacteria, with some notable differences compared to the A and C series. The presence of the nitro group in Arylomycin B has been shown to be advantageous in certain cases, for instance, imparting activity against Streptococcus agalactiae, a pathogen resistant to the A series compounds.[4][12][13]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Arylomycin B-C16 and related compounds against various bacterial strains.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Arylomycin B-C16 | Staphylococcus epidermidis (Wild Type) | Potent activity | [4] |
| Staphylococcus aureus (Wild Type) | >128 | [4] | |
| Escherichia coli (Wild Type) | >128 | [4] | |
| Pseudomonas aeruginosa (Wild Type) | >128 | [4] | |
| Staphylococcus aureus (Mutant, SPase P29S) | Active | [4] | |
| Escherichia coli (Mutant, SPase P84L) | Active | [4] | |
| Pseudomonas aeruginosa (Mutant, SPase P84L) | Active | [4] | |
| Streptococcus agalactiae | 8 | [12] | |
| Arylomycin A-C16 | Streptococcus agalactiae | >128 | [4] |
| G0775 (Synthetic Analog) | MDR Escherichia coli (Clinical Isolates) | ≤0.25 | [1] |
| MDR Klebsiella pneumoniae (Clinical Isolates) | ≤0.25 | [1] | |
| MDR Acinetobacter baumannii | ≤4 | [1] | |
| MDR Pseudomonas aeruginosa | ≤16 | [1] |
Synthesis of Arylomycin B
The total synthesis of Arylomycin B analogs has been achieved and is a critical step for enabling structure-activity relationship (SAR) studies and the development of optimized derivatives. A key step in the synthesis is the formation of the biaryl-bridged macrocycle. While early syntheses relied on a Suzuki-Miyaura coupling, more recent approaches have utilized a copper-mediated oxidative macrocyclization, offering a more scalable route.[14]
The synthesis of Arylomycin B-C16 has been reported to be achieved in nine steps from 3-nitro-tyrosine with an overall yield of 8%.[4] This synthetic accessibility allows for the generation of diverse analogs to probe the chemical space and improve the pharmacological properties of this antibiotic class.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of arylomycins is determined using the broth microdilution method according to established protocols.[2][15][16][17][18]
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains for testing
-
Arylomycin B compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A suspension of the test bacterium is prepared and adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: The Arylomycin B compound is serially diluted (typically twofold) in MHB across the wells of a 96-well plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. Control wells (no antibiotic and no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.[16]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Type I Signal Peptidase (SPase I) Inhibition Assay
The inhibitory activity of Arylomycin B against SPase I can be quantified using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[19]
Materials:
-
Purified bacterial SPase I enzyme
-
FRET-labeled peptide substrate (e.g., DABCYL-Gln-Ala-Lys-Ile-Phe-Ala-Ser-Ala-Ala-Leu-Ala-Gly-Cys(EDANS)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Triton X-100)
-
Arylomycin B compound
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: The SPase I enzyme is pre-incubated with varying concentrations of Arylomycin B in the assay buffer in a 96-well plate.
-
Reaction Initiation: The FRET-labeled peptide substrate is added to each well to start the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate and separation of the FRET pair, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated and plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for the SPase I FRET-based inhibition assay.
Future Directions and Conclusion
The Arylomycin B family of antibiotics holds significant promise as a platform for the development of novel antibacterial agents. Their unique mechanism of action, targeting the essential and underexploited bacterial enzyme SPase I, makes them an attractive option in the fight against antimicrobial resistance. The demonstrated ability to overcome certain resistance mechanisms through the introduction of the nitro group highlights the potential for synthetic modification to broaden their spectrum of activity.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the arylomycin scaffold for improved potency, spectrum, and pharmacokinetic properties. The development of synthetic analogs like G0775, with potent activity against multidrug-resistant Gram-negative bacteria, underscores the potential of this approach.[1]
-
Overcoming Resistance: Investigating and circumventing other potential resistance mechanisms beyond the proline mutation in SPase I.
-
In Vivo Efficacy and Safety: Comprehensive preclinical and clinical studies to evaluate the therapeutic potential of optimized Arylomycin B derivatives.
References
- 1. amr-insights.eu [amr-insights.eu]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Collection - Synthesis and Biological Characterization of Arylomycin B Antibiotics - Journal of Natural Products - Figshare [acs.figshare.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derangedphysiology.com [derangedphysiology.com]
- 17. benchchem.com [benchchem.com]
- 18. hielscher.com [hielscher.com]
- 19. benchchem.com [benchchem.com]
The Impact of Nitro Substitution on the Antibacterial Activity of Arylomycin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The arylomycin class of lipopeptide antibiotics, known for their novel mechanism of inhibiting bacterial type I signal peptidase (SPase), has been a subject of significant interest in the quest for new antibacterial agents.[1] This technical guide delves into the specific effects of nitro group substitution on the arylomycin B core, providing a detailed analysis of its impact on antibacterial activity, based on available scientific literature.
Introduction to Arylomycins and the Significance of Nitro Substitution
Arylomycins are naturally occurring antibiotics isolated from Streptomyces sp.[2] They are broadly categorized into A and B series, with the distinguishing feature of the B series being the presence of a nitro group on the tyrosine residue of the core peptide structure.[2] From a medicinal chemistry perspective, the introduction of a nitro group is a noteworthy modification due to its potential to significantly alter the physicochemical properties of a compound.[3] While rare in natural products, aromatic nitro groups are found in some antibiotics like chloramphenicol.[3]
The primary mechanism of action for arylomycins is the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme responsible for processing proteins destined for secretion across the cell membrane. Despite this promising target, the clinical utility of natural arylomycins has been limited by a narrow spectrum of activity and the prevalence of bacterial resistance. This has spurred research into synthetic analogs to overcome these limitations.
This guide focuses on the synthesis and biological characterization of a key B-series analog, arylomycin B-C16, to elucidate the role of the nitro functional group in its antibacterial profile.
Comparative Antibacterial Activity: Arylomycin A vs. B Series
The antibacterial efficacy of arylomycin B-C16 has been evaluated against a panel of bacterial strains and compared with its non-nitrated counterpart, arylomycin C16 (an A-series analog), and its amino derivative. The Minimum Inhibitory Concentration (MIC), a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is the primary metric for comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Analogs (µg/mL)
| Organism | Arylomycin C16 (A-Series) | Arylomycin B-C16 (B-Series, Nitro) | Amino Derivative |
| Staphylococcus epidermidis (Wild Type) | 0.25 | 0.25 | 8 |
| Staphylococcus epidermidis (Resistant Mutant) | >128 | >128 | >128 |
| Staphylococcus aureus (Wild Type) | >128 | >128 | >128 |
| Staphylococcus aureus (Sensitized Mutant) | 1 | 1 | 8 |
| Escherichia coli (Wild Type) | >128 | >128 | >128 |
| Escherichia coli (Sensitized Mutant) | 16 | 16 | >128 |
| Pseudomonas aeruginosa (Wild Type) | >128 | >128 | >128 |
| Pseudomonas aeruginosa (Sensitized Mutant) | 16 | 16 | >128 |
| Streptococcus agalactiae | >128 | 8 | >128 |
| Brevibacillus brevis | 0.06 | 0.06 | 2 |
Data sourced from Schallenberger et al., 2011.
Key Observations from the Data:
-
General Activity: For most strains tested, the nitrated arylomycin B-C16 exhibited antibacterial activity that was nearly identical to its non-nitrated counterpart, arylomycin C16. This suggests that the nitro group, in general, does not significantly enhance or diminish the core antibacterial potency of the arylomycin scaffold against these specific bacteria.
-
Gained Activity against S. agalactiae: A notable exception is the significant activity of arylomycin B-C16 against Streptococcus agalactiae, with an MIC of 8 µg/mL. In stark contrast, arylomycin C16 showed no activity against this pathogen. This finding suggests that the nitro substitution can be a key structural modification to overcome resistance in certain bacterial species.
-
Reduced Activity of the Amino Derivative: The amino derivative, a potential biosynthetic intermediate, showed a significant loss of activity against all tested bacteria. This indicates that the nitro group itself, rather than a precursor or metabolite, is crucial for the observed activity profile of the B-series.
-
Resistance Mechanism: Both A and B series arylomycins are ineffective against wild-type S. aureus, E. coli, and P. aeruginosa. Their activity is restored against sensitized mutants, pointing to a shared mechanism of resistance that is not overcome by the nitro substitution. This resistance is often linked to mutations in the SPase enzyme.
Experimental Methodologies
The following sections detail the key experimental protocols employed in the synthesis and biological evaluation of arylomycin B-C16.
Synthesis of Arylomycin B-C16
The total synthesis of arylomycin B-C16 was accomplished through a multi-step process starting from 3-nitro-tyrosine. The synthesis involved a modification of previously published protocols for arylomycin A-series compounds. A critical step in the synthesis is the global deprotection of the protected B-series analog.
Deprotection and Nitro Group Reduction:
Initial attempts at deprotection using EtSH and 1.0 M AlBr3 in CH2Br2 under an inert atmosphere at 50 °C led to the concomitant reduction of the aromatic nitro group, yielding the deprotected, aminated arylomycin as the major product.
Optimized Deprotection for Arylomycin B-C16:
To obtain the desired nitro-containing final product, the deprotection conditions were modified. The addition of 1.0 M AlBr3/CH2Br2 to a stirring solution of the protected natural product under an air atmosphere at ambient temperature in 10% EtSH/CHCl3 successfully yielded the fully deprotected arylomycin B-C16.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds was determined by measuring their MIC values. This was performed using a broth microdilution method in 96-well plates according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol Outline:
-
Preparation of Bacterial Inoculum: Bacterial strains were grown overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate growth media (e.g., cation-adjusted Mueller-Hinton II Broth).
-
Serial Dilution of Compounds: The arylomycin analogs were serially diluted in the growth medium in the wells of a 96-well plate to create a range of concentrations.
-
Inoculation: The standardized bacterial suspension was added to each well containing the diluted compounds.
-
Incubation: The plates were incubated under appropriate conditions (e.g., 37°C for 16-20 hours).
-
Determination of MIC: The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
Structure-Activity Relationship (SAR) and Concluding Remarks
The introduction of a nitro group to the arylomycin core, creating the B-series, presents a nuanced effect on its antibacterial activity. The available data indicates that this modification is largely neutral for a range of bacteria, neither significantly improving nor impairing potency. However, the dramatic gain of activity against S. agalactiae highlights the potential of this substitution to overcome specific resistance mechanisms.
This suggests that the nitro group may not fundamentally alter the interaction with the conserved active site of the SPase target in most bacteria, but it could play a role in overcoming resistance factors present in certain species, possibly through altered cell wall penetration or by mitigating specific resistance-conferring mutations in the target enzyme.
The significant drop in activity upon reduction of the nitro group to an amine underscores the importance of the electron-withdrawing nature and the specific steric and electronic properties of the nitro group for the observed activity profile of arylomycin B-C16.
References
- 1. Arylomycin - Wikipedia [en.wikipedia.org]
- 2. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiled Potential: An In-depth Technical Guide to the Initial Antibacterial Spectrum of Natural Arylomycins
For Immediate Release
This technical guide provides a comprehensive overview of the initial antibacterial spectrum of natural arylomycins, a class of cyclic lipopeptides with a novel mechanism of action. Tailored for researchers, scientists, and drug development professionals, this document delves into the quantitative antibacterial activity, detailed experimental protocols for its determination, and the underlying biochemical pathways.
Introduction: The Arylomycin Paradox
Initially isolated from Streptomyces species, the natural arylomycins were first characterized as having a narrow spectrum of activity, primarily against a limited number of Gram-positive bacteria.[1][2] This seemingly limited scope relegated them to the sidelines of antibiotic development. However, subsequent research has unveiled a much broader potential, revealing that the true spectrum of these natural products is often concealed by specific, single-point mutations in their molecular target, the bacterial type I signal peptidase (SPase).[3][4] This discovery has revitalized interest in the arylomycins as a promising scaffold for the development of new antibiotics, particularly in an era of mounting antimicrobial resistance.
Mechanism of Action: Inhibition of Type I Signal Peptidase
Arylomycins exert their antibacterial effect by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme responsible for the cleavage of signal peptides from proteins destined for secretion or insertion into the cell membrane.[5] This inhibition disrupts the protein secretion pathway, leading to an accumulation of unprocessed pre-proteins in the cytoplasmic membrane, which ultimately results in cell death. The catalytic mechanism of SPase involves a serine-lysine dyad. Arylomycins bind to the active site of SPase, preventing the proper processing of substrate proteins.
Quantitative Antibacterial Spectrum
The antibacterial activity of natural arylomycins is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for two prominent natural arylomycins, Arylomycin A₂ and Arylomycin C₁₆, against a range of bacteria.
Table 1: Antibacterial Spectrum of Natural Arylomycin A₂
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus epidermidis | 1457 | 0.235 | |
| Staphylococcus epidermidis | RP62A | 0.058 - 1.0 |
Table 2: Antibacterial Spectrum of Natural Arylomycin C₁₆
| Bacterial Species | Strain | Genotype | MIC (µg/mL) | Reference(s) |
| Staphylococcus epidermidis | RP62A | Wild Type | 0.25 | |
| Staphylococcus aureus | NCTC 8325 | Wild Type | >128 | |
| Staphylococcus aureus | USA300 | Wild Type | >128 | |
| Staphylococcus aureus | Panel of 117 strains | - | MIC₅₀ = 16 | |
| Staphylococcus aureus | Panel of 117 strains | - | MIC₉₀ = >128 | |
| Streptococcus pneumoniae | - | - | - | |
| Streptococcus pyogenes | - | - | - | |
| Corynebacterium glutamicum | - | SPase (Met²⁹) | 2 | |
| Corynebacterium efficiens | - | SPase (Pro²⁹) | >64 | |
| Rhodococcus equi | - | SPase (lacks Pro²⁹) | Sensitive | |
| Bacillus subtilis | - | Multiple SPases (Pro²⁹) | Resistant | |
| Enterococcus faecalis | - | Multiple SPases (Pro²⁹) | Resistant | |
| Helicobacter pylori | - | SPase (Ala²⁹) | 4 | |
| Escherichia coli | MG1655 | Wild Type | >256 |
Note: The sensitivity of many bacteria to arylomycins is dictated by the presence of a proline residue at a key position in the SPase enzyme. Strains with this proline are often resistant, while those without are typically sensitive.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth after a defined incubation period.
Materials
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Arylomycin stock solution (e.g., in DMSO)
-
Sterile diluents (e.g., saline, broth)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Detailed Methodology
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Arylomycin Dilutions:
-
Prepare a stock solution of the arylomycin in a suitable solvent like DMSO.
-
Perform serial two-fold dilutions of the arylomycin stock solution in the broth medium directly in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the arylomycin dilutions.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the arylomycin at which there is no visible growth.
-
Conclusion and Future Directions
The natural arylomycins possess a broader antibacterial spectrum than initially perceived, with their activity being largely dependent on the genetic makeup of the target bacterium's type I signal peptidase. This technical guide provides the foundational knowledge of their initial antibacterial spectrum and the methodologies to assess it. The unique mechanism of action of arylomycins makes them an attractive starting point for the development of novel antibiotics to combat multidrug-resistant pathogens. Further research into synthetic modifications of the arylomycin scaffold to overcome the proline-based resistance mechanism is a promising avenue for future drug discovery efforts.
References
- 1. Re-Arming Arylomycins | [bowerslab.web.unc.edu]
- 2. Arylomycin - Wikipedia [en.wikipedia.org]
- 3. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Arylomycin B Inhibition of Bacterial Type I Signal Peptidase (SPase): A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with new mechanisms of action. The arylomycins, a class of natural product lipopeptides, represent a promising new frontier in antibiotic research. They inhibit bacterial type I signal peptidase (SPase), an essential and highly conserved enzyme responsible for the cleavage of signal peptides from secreted proteins. This inhibition disrupts the protein secretion pathway, leading to protein mislocalization and ultimately bacterial cell death.[1][2][3][4][5] This technical guide provides a comprehensive overview of the inhibition of bacterial type I SPase by Arylomycin B and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Analysis of SPase Inhibition
The inhibitory activity of arylomycins against SPase has been quantified using various biochemical and microbiological assays. The following tables summarize the key quantitative data for arylomycin derivatives, providing a comparative view of their potency against SPase from different bacterial species.
| Compound | Target SPase | Assay Type | Value | Units | Reference |
| Arylomycin A-C16 | E. coli | IC50 | 70 | nM | |
| Arylomycin A-C16 | S. aureus | IC50 | 1800 | nM | |
| Arylomycin C16 | E. coli (full-length, Pro-variant) | KD | 60 ± 16 | nM | |
| Arylomycin C16 | E. coli (full-length, Ser-variant) | KD | 5.7 ± 1.0 | nM | |
| Arylomycin C16 | S. aureus (full-length, Pro-variant) | KD | 1283 ± 278 | nM | |
| Arylomycin C16 | S. aureus (full-length, Ser-variant) | KD | 130 ± 53 | nM | |
| Arylomycin A2 | S. epidermidis | MIC | 1.0 | µg/ml | |
| Arylomycin C16 | S. epidermidis | MIC | 0.25 | µg/ml | |
| Arylomycin B-C16 | S. agalactiae | MIC | 8 | µg/mL |
Table 1: In Vitro Inhibition of Bacterial Type I Signal Peptidase by Arylomycin Derivatives. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. KD values indicate the equilibrium dissociation constant, with lower values signifying tighter binding. MIC (Minimum Inhibitory Concentration) values reflect the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Mechanism of Action and Resistance
Arylomycins mimic the natural peptide substrates of SPase, binding to the active site and blocking its proteolytic function. The co-crystal structure of an arylomycin bound to E. coli SPase reveals that it binds in an extended β-sheet conformation. Natural resistance to arylomycins in many bacterial species, including S. aureus and E. coli, is conferred by a proline residue within the substrate-binding pocket of SPase. This proline residue interferes with the binding of the arylomycin, thereby reducing its inhibitory activity. Genetically sensitizing these bacteria by mutating this proline to a serine or leucine (B10760876) significantly increases their susceptibility to arylomycins.
Figure 1: Mechanism of Arylomycin B inhibition of SPase.
In some bacteria, such as S. aureus, an alternative resistance mechanism exists that involves bypassing the essentiality of SPase. The ayr operon, when activated, produces proteins (AyrA and AyrBC) that can functionally replace SPase, allowing the bacterium to survive even in the presence of an SPase inhibitor.
Experimental Protocols
SPase Inhibition Assay (In Vitro)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against purified SPase.
Materials:
-
Purified bacterial type I SPase
-
Fluorogenic substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage)
-
Arylomycin B or derivative
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Triton X-100)
-
96-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of Arylomycin B in the assay buffer.
-
In a 96-well plate, add the purified SPase to each well.
-
Add the diluted Arylomycin B to the wells, leaving some wells as no-inhibitor controls.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of an antibiotic against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHBII)
-
Arylomycin B or derivative
-
96-well microplate
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Prepare a two-fold serial dilution of Arylomycin B in MHBII in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Arylomycin B Diversity: A Technical Guide for Researchers
Abstract
The arylomycins are a class of natural product antibiotics that inhibit the essential bacterial type I signal peptidase (SPase), presenting a novel mechanism of action with the potential to combat multidrug-resistant pathogens.[1][2] This technical guide provides an in-depth analysis of the biological relevance of the natural diversity of arylomycins, with a particular focus on the Arylomycin B series. We will explore how subtle structural modifications, such as the nitration characteristic of the B series, influence antibacterial spectrum and potency. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative activity data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Introduction: The Arylomycin Family of Antibiotics
Bacteria produce a vast arsenal (B13267) of secondary metabolites to gain a competitive advantage, and among these, antibiotics are of paramount importance.[3] Antibiotics are often discovered as families of closely related compounds, and understanding the evolutionary pressures driving this diversity is crucial for their development as therapeutics.[3][4] The arylomycins, first isolated from Streptomyces sp., are a fascinating example of such a family.[5] They are lipohexapeptides characterized by a biaryl bridge within their macrocyclic core.[5]
The arylomycin family is broadly categorized into three main series:
-
Arylomycin A: The foundational series with an unmodified core.
-
Arylomycin B: Distinguished by a nitro group substitution on the tyrosine residue of the core.[5]
-
Lipoglycopeptide Arylomycins (formerly Arylomycin C): Characterized by glycosylation of the core structure.[6][7]
This guide will primarily focus on the biological implications of the structural diversity between the A and B series, particularly the impact of the nitro group on the antibacterial activity of Arylomycin B analogs.
Mechanism of Action: Inhibition of Type I Signal Peptidase
Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase).[1][7] SPase is a crucial enzyme located on the outer leaflet of the cytoplasmic membrane that is responsible for cleaving N-terminal signal peptides from preproteins following their translocation across the membrane.[1][2] This process is a vital step in the general secretory pathway, essential for the proper localization and function of a multitude of proteins involved in nutrient acquisition, cell wall maintenance, and virulence.[1][8] By inhibiting SPase, arylomycins disrupt this critical pathway, leading to an accumulation of unprocessed preproteins in the cell membrane, ultimately resulting in bacterial cell death.[1][2]
Below is a diagram illustrating the bacterial protein secretion pathway and the point of inhibition by arylomycins.
Biological Relevance of Arylomycin B Diversity: Enhanced Spectrum of Activity
The structural diversity observed in naturally occurring arylomycins is not random; it has significant implications for their biological activity. A key finding is that the nitration of the core structure in the Arylomycin B series can lead to an expanded spectrum of antibacterial activity compared to the Arylomycin A series.[3][4]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The antibacterial efficacy of Arylomycin B analogs has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following tables summarize the MIC values of Arylomycin A-C16 and Arylomycin B-C16 against a panel of clinically relevant bacteria.
Table 1: Comparative MICs of Arylomycin A-C16 and B-C16
| Bacterial Species | Arylomycin A-C16 MIC (µg/mL) | Arylomycin B-C16 MIC (µg/mL) | Key Observation |
| Staphylococcus epidermidis | 0.25 | 0.25 | Potent activity of both analogs. |
| Streptococcus agalactiae | >128 | 8 | Gain of activity for Arylomycin B-C16. [3] |
| Staphylococcus aureus (Wild-type) | >128 | >128 | Natural resistance in wild-type strains.[1] |
| Escherichia coli (Wild-type) | >128 | >128 | Natural resistance in wild-type strains.[1] |
| Pseudomonas aeruginosa (Wild-type) | >128 | >128 | Natural resistance in wild-type strains.[1] |
The most striking observation is the potent activity of Arylomycin B-C16 against Streptococcus agalactiae, a significant human pathogen, whereas Arylomycin A-C16 is inactive.[3] This highlights the critical role of the nitro group in expanding the antibacterial spectrum.
Overcoming Natural Resistance
Initial studies on arylomycins suggested a narrow spectrum of activity.[9] However, further research revealed that the natural resistance in many pathogenic bacteria, such as S. aureus, E. coli, and P. aeruginosa, is due to a single proline residue in the active site of their SPase, which hinders arylomycin binding.[1][9] Strains with mutations in this proline residue become sensitive to arylomycins.
Table 2: MICs of Arylomycin B-C16 against Wild-type and Mutant Strains
| Bacterial Species | Strain Type | SPase Mutation | Arylomycin B-C16 MIC (µg/mL) |
| Staphylococcus aureus | Wild-type | - | >128 |
| Mutant | P29S | 2 | |
| Escherichia coli | Wild-type | - | >128 |
| Mutant | P84L | 4 | |
| Pseudomonas aeruginosa | Wild-type | - | >128 |
| Mutant | P84L | 16 |
These data demonstrate that the core Arylomycin B scaffold is intrinsically active against these pathogens, and the observed resistance is due to a specific target mutation. This has significant implications for drug development, suggesting that derivatives of Arylomycin B could be designed to overcome this natural resistance mechanism.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of arylomycins.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MICs.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on an appropriate agar (B569324) plate and incubate overnight at 37°C.
-
Select several colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Arylomycin:
-
Prepare a stock solution of the Arylomycin B analog in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the arylomycin in broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted arylomycin.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the arylomycin at which there is no visible growth.
-
In Vitro SPase Inhibition Assay
This assay measures the ability of an arylomycin to inhibit the enzymatic activity of purified SPase using a fluorogenic substrate.
Protocol:
-
Reagents and Materials:
-
Purified bacterial SPase.
-
Fluorogenic SPase substrate (e.g., a peptide with a fluorescent reporter and a quencher that fluoresces upon cleavage).
-
Assay buffer (e.g., Tris-HCl with a detergent).
-
Arylomycin B analog.
-
96-well black microtiter plates.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and the purified SPase in the wells of a microtiter plate.
-
Add varying concentrations of the Arylomycin B analog to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 405 nm for an AMC-based substrate).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.
-
Determine the percent inhibition for each arylomycin concentration relative to a control without the inhibitor.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Identification of Arylomycin Resistance Mutations
This workflow outlines the process of identifying the genetic basis of bacterial resistance to arylomycins.
Protocol:
-
Selection of Resistant Mutants:
-
Plate a high density of the susceptible bacterial strain on agar plates containing a concentration of Arylomycin B that is 2-4 times the MIC.
-
Incubate the plates until resistant colonies appear.
-
-
Isolation and Verification:
-
Isolate individual resistant colonies and re-streak them on fresh arylomycin-containing plates to confirm the resistance phenotype.
-
Determine the MIC of the resistant isolates to quantify the level of resistance.
-
-
Genetic Analysis:
-
Extract genomic DNA from both the resistant isolates and the parental susceptible strain.
-
Design primers to amplify the gene encoding SPase (spsB in S. aureus, lepB in E. coli).
-
Perform PCR to amplify the SPase gene from the genomic DNA of both resistant and susceptible strains.
-
Sequence the PCR products.
-
Align the DNA sequences from the resistant and susceptible strains to identify any mutations in the SPase gene of the resistant isolates.
-
Conclusion and Future Directions
The natural diversity of the arylomycin family, particularly the nitration found in the Arylomycin B series, plays a significant role in defining their antibacterial spectrum. The gain of activity against important pathogens like Streptococcus agalactiae underscores the potential of these natural modifications.[3] Furthermore, the understanding that natural resistance in many key pathogens is due to a single, mutable residue in the target enzyme opens up exciting avenues for drug development.[1][9]
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of Arylomycin B analogs to further probe the role of the nitro group and other modifications in overcoming resistance and enhancing potency.
-
Overcoming Resistance: Designing novel arylomycin derivatives that can effectively bind to the proline-containing SPase variants found in resistant bacteria.
-
In Vivo Efficacy: Evaluating the most promising Arylomycin B analogs in animal models of infection to assess their therapeutic potential.
The arylomycins represent a promising class of antibiotics with a novel mechanism of action. By leveraging the insights gained from their natural diversity, the scientific community is well-positioned to develop new and effective treatments for bacterial infections in an era of growing antibiotic resistance.
References
- 1. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Inhibition of Protein Secretion in Escherichia coli and Sub-MIC Effects of Arylomycin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis Protocol for Arylomycin B Analogues: A Detailed Guide for Researchers
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arylomycins are a class of natural product antibiotics that exhibit potent activity against a range of bacteria, including drug-resistant strains. Their unique mode of action, the inhibition of bacterial type I signal peptidase (SPase), makes them an attractive scaffold for the development of novel antibacterial agents. This document provides a detailed protocol for the total synthesis of Arylomycin B analogues, specifically focusing on Arylomycin B-C16, based on the convergent synthesis strategy developed by Romesberg and coworkers. This approach relies on the synthesis of three key fragments: a nitrated and iodinated tyrosine derivative, an iodinated N-methyl-hydroxyphenylglycine-containing dipeptide, and a lipotripeptide tail. The key macrocyclization is achieved via an intramolecular Suzuki-Miyaura coupling reaction.
Synthetic Strategy Overview
The total synthesis of Arylomycin B-C16 is a convergent process that involves the preparation of three key building blocks, followed by their assembly and a final macrocyclization and deprotection. The overall workflow is depicted below.
Caption: Overall workflow for the total synthesis of Arylomycin B-C16.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Arylomycin B-C16.
| Step | Starting Material(s) | Product | Yield (%) | Reference |
| Synthesis of Nitrated Tyrosine Building Block (4) | 3-Nitro-tyrosine | Compound 4 | 82 (3 steps) | [1] |
| Tripeptide Formation and Cyclization (11) | Compound 5 and Dipeptide 9 | Compound 11 | 42 (2 steps) | [1] |
| Coupling with Lipotripeptide Tail | Compound 11 and Lipotripeptide 12 | Protected Arylomycin B-C16 | 44 | [1] |
| Global Deprotection | Protected Arylomycin B-C16 | Arylomycin B-C16 | 67 | [1] |
| Overall Yield | 3-Nitro-tyrosine | Arylomycin B-C16 | ~8 | [1] |
Experimental Protocols
Synthesis of the Nitrated Tyrosine Building Block
This protocol describes the synthesis of the key nitrated and iodinated tyrosine derivative, a crucial component for the subsequent peptide couplings.
Caption: Synthesis of the nitrated tyrosine building block.
Protocol:
-
Boc Protection of 3-Nitro-tyrosine: To a solution of 3-nitro-tyrosine in a mixture of acetone (B3395972) and water, add sodium bicarbonate and di-tert-butyl dicarbonate. Stir the reaction overnight at room temperature.
-
Iodination: The Boc-protected 3-nitro-tyrosine is then subjected to iodination using benzyltrimethylammonium (B79724) dichloroiodate to introduce an iodine atom onto the phenol (B47542) ring.
-
Further functional group manipulations are then carried out to yield the final nitrated tyrosine building block. The synthesis of this fragment is accomplished in 3 steps with an overall yield of 82%.[1]
Synthesis of the Lipotripeptide Tail
The lipotripeptide tail is synthesized using standard solution-phase peptide coupling techniques.
Protocol:
-
Dipeptide Formation: Couple the appropriate N-terminally protected amino acid with the second amino acid methyl ester using a suitable coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIPEA).
-
Saponification: Hydrolyze the methyl ester of the dipeptide to the corresponding carboxylic acid using lithium hydroxide.
-
Tripeptide Formation: Couple the dipeptide carboxylic acid with the third amino acid methyl ester.
-
Saponification: Hydrolyze the tripeptide methyl ester to the carboxylic acid.
-
Lipidation: Couple the free N-terminus of the tripeptide with the desired fatty acid (e.g., C16) to yield the final lipotripeptide tail.
Assembly of the Macrocyclic Core
The macrocyclic core is assembled through a key Suzuki-Miyaura coupling reaction.
Caption: Formation of the macrocyclic core via Suzuki-Miyaura coupling.
Protocol:
-
Tripeptide Synthesis: The nitrated tyrosine building block (5) is coupled with a dipeptide (9), which is synthesized from iodinated N-Me-hydroxyphenylglycine as described by Dufour and colleagues, to form the linear tripeptide precursor (10).[1]
-
Suzuki-Miyaura Macrocyclization: The linear tripeptide is subjected to intramolecular Suzuki-Miyaura coupling conditions using a palladium catalyst (PdCl2(dppf)) and a base (NaHCO3) in DMF to form the 14-membered macrocycle.
-
Boc Deprotection: The Boc protecting group on the macrocycle is removed using trifluoroacetic acid (TFA) to yield the free amine (11). This two-step process proceeds with a 42% overall yield.[1]
Final Assembly and Deprotection
The final steps involve coupling the macrocyclic core with the lipotripeptide tail, followed by global deprotection.
Protocol:
-
Coupling of Macrocycle and Lipopeptide Tail:
-
To a solution of the macrocyclic core (11) and the lipotripeptide tail (12) in THF at 0 °C, add 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and sodium bicarbonate.[1]
-
Allow the reaction to warm to room temperature and stir overnight.[1]
-
Work-up the reaction by evaporating the solvent, and extracting with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield the protected Arylomycin B-C16 analogue in 44% yield.[1]
-
-
Global Deprotection:
-
To a stirring solution of the protected arylomycin analogue in 10% ethanethiol (B150549) in chloroform, add a 1.0 M solution of aluminum tribromide in dibromomethane (B42720) under an air atmosphere at ambient temperature.[1]
-
The fully deprotected Arylomycin B-C16 is obtained in 67% yield after purification.[1]
-
Conclusion
This detailed protocol provides a comprehensive guide for the total synthesis of Arylomycin B analogues. The convergent strategy allows for the efficient preparation of these complex natural products. By following these procedures, researchers can synthesize Arylomycin B analogues for further biological evaluation and the development of new antibiotic therapies. The provided diagrams and tables offer a clear overview of the synthetic workflow and key quantitative data, facilitating the practical implementation of this synthetic route in a research setting.
References
Application Notes and Protocols for Arylomycin B Antibacterial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the antibacterial activity of Arylomycin B, a natural product antibiotic that inhibits bacterial type I signal peptidase (SPase). The following protocols are intended for microbiology and drug discovery researchers.
Arylomycin B and its analogs are a class of cyclic lipopeptides with a unique mechanism of action, targeting an essential enzyme in bacterial protein secretion.[1][2] This makes them a subject of interest in the development of new antibiotics, especially against drug-resistant pathogens. Accurate and reproducible methods for evaluating their antibacterial efficacy are crucial for research and development.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the fundamental method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The standard broth microdilution method is recommended for determining the MIC of Arylomycin B.[3][4]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
Materials:
-
Arylomycin B stock solution (e.g., 10 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth II (MHBII)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (e.g., Mueller-Hinton Agar II), pick several colonies of the test bacterium.
-
Suspend the colonies in MHBII.
-
Adjust the turbidity of the bacterial suspension to an optical density (OD) equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Arylomycin B Dilutions:
-
Perform serial two-fold dilutions of the Arylomycin B stock solution in MHBII in the 96-well plate.
-
The final volume in each well should be 100 µL after adding the bacterial inoculum.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the Arylomycin B dilutions.
-
Include a growth control well (bacteria in MHBII without antibiotic) and a sterility control well (MHBII only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determining the MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Arylomycin B at which there is no visible growth.
-
Data Presentation: MIC Values of Arylomycin B Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Arylomycin B derivatives against various bacterial strains. "Sensitive" strains have been genetically modified to be more susceptible to arylomycins, typically by altering the resistance-conferring proline residue in the signal peptidase. "Resistant" strains possess the wild-type, resistance-conferring proline.
| Compound | Bacterial Strain | Genotype | MIC (µg/mL) |
| Arylomycin B-C₁₆ | S. epidermidis (Wild Type) | - | Potent Activity |
| Arylomycin B-C₁₆ | S. aureus (Wild Type) | Resistant | >128 |
| Arylomycin B-C₁₆ | E. coli (Wild Type) | Resistant | >128 |
| Arylomycin B-C₁₆ | P. aeruginosa (Wild Type) | Resistant | >128 |
| Arylomycin B-C₁₆ | S. aureus | Sensitive (P29S) | Active |
| Arylomycin B-C₁₆ | E. coli | Sensitive (P84L) | Active |
| Arylomycin B-C₁₆ | P. aeruginosa | Sensitive (P84L) | Active |
| Arylomycin B-C₁₆ | S. agalactiae | - | Active |
(Data sourced from Roberts et al., 2011)
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).
Experimental Protocol: Time-Kill Assay
Materials:
-
Arylomycin B
-
MHBII
-
Bacterial strains
-
Sterile culture tubes
-
Shaking incubator (37°C, 275 rpm)
-
Phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar II (MHAII) plates
Procedure:
-
Inoculum Preparation:
-
Inoculate 10 mL of MHBII with bacterial colonies to an initial OD₆₀₀ of 0.025.
-
Grow the culture at 37°C with shaking to the mid-logarithmic phase (OD₆₀₀ = 0.4 to 0.5).
-
Dilute the culture with pre-warmed MHBII to a final density of approximately 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Aliquot 3 mL of the diluted bacterial culture into sterile tubes.
-
Add Arylomycin B at desired concentrations (e.g., 2x and 8x the MIC). Include a no-drug control.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking (275 rpm).
-
At various time points (e.g., 0, 2, 4, 8, 18, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial dilutions of the collected aliquots in sterile PBS.
-
Plate the dilutions onto MHAII plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each Arylomycin B concentration.
-
A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
-
Data Presentation: Time-Kill Kinetics of Arylomycin A-C₁₆
| Bacterial Strain | Arylomycin A-C₁₆ Concentration | Time (hours) | Change in Viability (log₁₀ CFU/mL) |
| E. coli (Sensitive) | 2x MIC | 4 | 1 to 2-fold reduction |
| E. coli (Sensitive) | 8x MIC | 4 | 1 to 2-fold reduction |
| E. coli (Sensitive) | 2x or 8x MIC | 18 | ~5-fold reduction (near sterilization) |
| S. aureus (Sensitive) | 2x MIC | 18 | Minimal change |
| S. aureus (Sensitive) | 8x MIC | 18 | ~20-fold reduction |
(Data interpreted from Butts et al., 2013)
Mechanism of Action: Inhibition of Type I Signal Peptidase (SPase)
Arylomycin B exerts its antibacterial effect by inhibiting type I signal peptidase (SPase), an essential enzyme in the general secretory pathway of bacteria. SPase is responsible for cleaving N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane. Inhibition of SPase leads to an accumulation of unprocessed pre-proteins in the membrane, disrupting protein localization and ultimately leading to cell death.
Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for Time-Kill Assay.
Caption: Arylomycin B Mechanism of Action.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Arylomycin B Testing Using Genetically Sensitized E. coli Strains
Audience: Researchers, scientists, and drug development professionals.
Introduction
Arylomycins are a class of natural product antibiotics that inhibit type I signal peptidase (SPase), an essential enzyme in the bacterial general secretory pathway.[1][2] This novel mechanism of action makes them promising candidates for the development of new antibiotics, particularly against multidrug-resistant pathogens. However, wild-type Escherichia coli exhibits natural resistance to arylomycins due to a proline residue at position 84 of its signal peptidase (LepB), which interferes with arylomycin binding.[3][4]
To facilitate the screening and development of arylomycin derivatives, genetically sensitized E. coli strains have been developed. These strains harbor specific mutations in the lepB gene, replacing the resistance-conferring proline with an amino acid that allows for arylomycin sensitivity, such as leucine (B10760876) (P84L) or serine (P84S).[5] This application note provides detailed protocols for utilizing these sensitized strains for testing the activity of Arylomycin B and its analogs.
Principle of the Assay
The assay relies on the increased susceptibility of genetically modified E. coli to arylomycins. By using strains with an altered signal peptidase, researchers can perform whole-cell activity assays, such as Minimum Inhibitory Concentration (MIC) determination, to evaluate the potency of novel arylomycin compounds. The inhibition of SPase by an effective arylomycin analog leads to the accumulation of unprocessed preproteins in the cytoplasmic membrane, ultimately causing cell death.
Genetically Sensitized E. coli Strains
Several sensitized E. coli strains have been described in the literature. The most commonly used are derivatives of the K-12 strain MG1655 with specific point mutations in the lepB gene.
Table 1: Commonly Used Genetically Sensitized E. coli Strains for Arylomycin Testing
| Strain Name | Parent Strain | Genotype | Arylomycin A-C16 MIC (µg/mL) | Reference |
| PAS0260 | MG1655 | lepB(P84L) | Not specified in provided context | |
| PAS0232 | MG1655 | lepB(P84S) | 4 | |
| Wild-type | MG1655 | lepB(wild-type) | >128 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Materials:
-
Genetically sensitized E. coli strain (e.g., PAS0260 or PAS0232)
-
Wild-type E. coli MG1655 (as a resistance control)
-
Arylomycin B or analog stock solution (in DMSO)
-
Mueller-Hinton Broth II (MHBII), cation-adjusted
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick a single colony of the E. coli strain and inoculate it into 5 mL of MHBII.
-
Incubate overnight at 37°C with shaking.
-
The next day, dilute the overnight culture in fresh MHBII to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a serial two-fold dilution of the Arylomycin B stock solution in MHBII directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to span the expected MIC value.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, bringing the final volume to 100 µL.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (MHBII without bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic at which no visible growth of the bacteria is observed.
-
Protocol 2: Time-Kill Assay
This protocol is used to determine whether an antibiotic is bactericidal or bacteriostatic.
Materials:
-
Genetically sensitized E. coli strain
-
Arylomycin B
-
MHBII
-
Sterile culture tubes
-
Incubator with shaking (37°C, 275 rpm)
-
Mueller-Hinton Agar II (MHAII) plates
-
Sterile phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Culture Preparation:
-
Grow an overnight culture of the sensitized E. coli strain in MHBII.
-
Dilute the overnight culture into fresh, pre-warmed MHBII to an OD₆₀₀ of 0.05.
-
Grow the culture to mid-logarithmic phase (OD₆₀₀ = 0.4 to 0.5).
-
Dilute the mid-log culture with pre-warmed MHBII to a final density of 1 x 10⁶ CFU/mL.
-
-
Antibiotic Exposure:
-
Aliquot 3 mL of the diluted culture into sterile culture tubes.
-
Add Arylomycin B at desired concentrations (e.g., 2x MIC, 8x MIC). Include a no-antibiotic control.
-
Incubate the tubes at 37°C with shaking at 275 rpm.
-
-
Viability Quantification:
-
At various time points (e.g., 0, 2, 4, 8, 18, 24 hours), take aliquots from each tube.
-
Perform serial dilutions of the aliquots in sterile PBS.
-
Plate the dilutions onto MHAII plates.
-
Incubate the plates at 37°C for 24 hours.
-
Count the colonies to determine the number of viable CFU/mL at each time point.
-
Data Presentation
The following table summarizes representative MIC data for Arylomycin A-C16 and Arylomycin B derivatives against sensitized and resistant E. coli strains.
Table 2: MIC Values of Arylomycin Derivatives against E. coli Strains
| Compound | E. coli Strain | SPase Genotype | MIC (µg/mL) |
| Arylomycin A-C16 | PAS0232 | LepB(P84S) | 4 |
| Arylomycin A-C16 | MG1655 | Wild-type (LepB P84) | >128 |
| Arylomycin B-C16 | PAS0260 | LepB(P84L) | >128 |
| Arylomycin C16 | PAS0260 | LepB(P84L) | Not specified in provided context |
| Arylomycin C16 | MG1655 | Wild-type (LepB P84) | >128 |
Visualizations
Caption: Mechanism of action of Arylomycin B.
Caption: Workflow for MIC determination.
Troubleshooting
-
No growth in positive control: Check the viability of the inoculum and the quality of the growth medium.
-
Growth in negative control: Indicates contamination of the medium or reagents.
-
MIC values are inconsistent: Ensure accurate serial dilutions and consistent inoculum density. The activity of arylomycins can be dependent on cell density.
-
Wild-type strain shows sensitivity: This is unexpected and may indicate contamination of the strain or issues with the antibiotic stock. Verify the genotype of the wild-type strain.
Conclusion
The use of genetically sensitized E. coli strains is a valuable tool for the discovery and development of novel arylomycin-based antibiotics. The protocols outlined in this application note provide a standardized method for assessing the whole-cell activity of these compounds, facilitating the identification of potent drug candidates.
References
- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfu.ca [sfu.ca]
- 5. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Arylomycin B Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycin B compounds are a class of lipopeptide antibiotics that exhibit potent activity against a range of bacteria by inhibiting type I signal peptidase (SPase).[1][2][3] Their unique structure, featuring a biaryl-bridged macrocycle, presents specific challenges and considerations for purification.[1][2] This document provides detailed application notes and protocols for the successful purification of Arylomycin B compounds, targeting high purity and yield for research and development applications.
The purification of Arylomycin B, a yellow-colored series of compounds, and its colorless counterpart, Arylomycin A, is crucial for accurate biological evaluation and further development. These compounds are typically produced via total synthesis or isolated from fermentation broths of Streptomyces sp. The protocols outlined below are primarily derived from synthetic chemistry workflows but can be adapted for natural product isolation.
Purification Strategies: An Overview
A multi-step purification strategy is typically employed to isolate Arylomycin B compounds, involving a combination of chromatography techniques. The general workflow involves initial purification by column chromatography on silica (B1680970) gel to remove bulk impurities, followed by a final polishing step using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
Caption: General purification workflow for synthetic Arylomycin B compounds.
Experimental Protocols
Protocol 1: Initial Purification by Silica Gel Column Chromatography
This protocol is designed for the initial cleanup of the crude product after synthesis and workup. The goal is to remove major impurities and unreacted starting materials.
Materials:
-
Crude Arylomycin B product
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Glass column and accessories
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, solvent tank, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in DCM.
-
Column Packing: Carefully pack a glass column with the silica gel slurry. The column size should be chosen based on the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Sample Loading: Dissolve the crude Arylomycin B product in a minimal amount of DCM. If solubility is an issue, a small amount of MeOH can be added. Adsorb the dissolved sample onto a small amount of silica gel, dry it under vacuum, and carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of DCM and gradually increase the polarity by adding MeOH. The elution can be performed using a step gradient or a linear gradient. A common starting point is a gradient of 0% to 10% MeOH in DCM.
-
Fraction Collection: Collect fractions and monitor the elution progress using TLC. Arylomycin B compounds are typically yellow, which can aid in visual tracking.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the desired product. Pool the pure fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the semi-pure Arylomycin B compound.
Protocol 2: Final Purification by Reverse-Phase HPLC (RP-HPLC)
This protocol is for the final purification of the semi-pure Arylomycin B to achieve high purity suitable for biological assays and analytical characterization.
Materials:
-
Semi-pure Arylomycin B
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
Preparative RP-HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 column (e.g., Phenomenex Luna or equivalent)
Procedure:
-
Sample Preparation: Dissolve the semi-pure Arylomycin B in a suitable solvent, such as methanol or a mixture of ACN and water. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or FA in Water
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile
-
-
HPLC Method Setup:
-
Column: Preparative C18 column
-
Flow Rate: Dependent on column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column)
-
Detection: UV-Vis detector, monitor at a suitable wavelength (e.g., 254 nm and 280 nm).
-
Gradient: A linear gradient is typically used. The specific gradient will need to be optimized based on the specific Arylomycin B analog. A representative gradient is a linear increase in Mobile Phase B.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity. Pool the fractions that meet the desired purity criteria.
-
Lyophilization: Lyophilize the pooled pure fractions to remove the mobile phase and obtain the final pure Arylomycin B compound as a solid.
Data Presentation: Purification Parameters
The following tables summarize typical parameters for the purification of Arylomycin B compounds based on published methods.
Table 1: Silica Gel Column Chromatography Parameters
| Parameter | Typical Value/Range | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | |
| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) | |
| Gradient | 0% to 10% MeOH in DCM | |
| Example 1 | 5.5% MeOH in DCM | |
| Example 2 | 9% MeOH in DCM |
Table 2: Preparative RP-HPLC Parameters
| Parameter | Typical Value/Range | Reference |
| Stationary Phase | C18 Reverse-Phase Silica | |
| Mobile Phase A | Water with 0.1% TFA | |
| Mobile Phase B | Acetonitrile with 0.1% TFA | |
| Gradient Type | Linear | |
| Gradient Slope | 0.66% - 0.67% increase in B per minute | |
| Elution of Product | ~80-97% Mobile Phase B | |
| Detection Wavelength | 254 nm / 280 nm | - |
Purity Assessment
The purity of the final Arylomycin B product should be assessed using analytical RP-HPLC. The identity and structural integrity should be confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for the analysis and confirmation of purified Arylomycin B.
Troubleshooting
-
Poor Separation in Column Chromatography: If separation is poor, consider using a shallower gradient, a longer column, or a different solvent system (e.g., ethyl acetate/hexanes with increasing amounts of methanol).
-
Broad Peaks in HPLC: This may be due to column overloading, poor sample solubility, or secondary interactions. Try injecting a smaller amount, ensuring the sample is fully dissolved, or adjusting the mobile phase pH.
-
Low Yield: Yield loss can occur at each step. To minimize loss, ensure complete transfer of material between steps and careful pooling of fractions. Re-extracting the aqueous phase during workup can also improve initial crude yield.
Conclusion
The successful purification of Arylomycin B compounds is achievable through a systematic, multi-step chromatographic approach. The protocols and data presented here provide a solid foundation for researchers to purify these complex lipopeptides to a high degree of purity, which is essential for their evaluation as potential therapeutic agents. Optimization of the specific conditions for each analog is recommended to achieve the best results.
References
- 1. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylomycins A and B, new biaryl-bridged lipopeptide antibiotics produced by Streptomyces sp. Tü 6075. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application of Arylomycin B in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycins are a class of natural lipopeptide antibiotics that represent a promising area of research in the fight against antimicrobial resistance. Their unique mechanism of action, targeting the bacterial type I signal peptidase (SPase), sets them apart from many clinically available antibiotics. Arylomycin B, a prominent member of this class, has been the subject of synthetic and microbiological studies to understand its spectrum of activity and potential for therapeutic development. These application notes provide an overview of the use of Arylomycin B in microbiology research, including its mechanism of action, antibacterial spectrum, and detailed protocols for its evaluation.
Mechanism of Action
Arylomycin B exerts its antibacterial effect by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme responsible for the cleavage of N-terminal signal peptides from proteins that are translocated across the cytoplasmic membrane.[1][2][3] This inhibition disrupts the bacterial protein secretion pathway, leading to an accumulation of unprocessed pre-proteins in the cell membrane, which is ultimately detrimental to the bacterium.[1][2] The activity of arylomycins can be either bacteriostatic or bactericidal depending on the bacterial species and growth conditions.[1]
The core of the arylomycin molecule binds to the SPase, with the alanine (B10760859) residue in its macrocyclic ring mimicking the P3 alanine residue in the SPase's Ala-X-Ala recognition motif.[4] The C-terminus of the arylomycin interacts with the serine/lysine catalytic dyad of the enzyme.[4] Natural resistance to arylomycins in many bacteria, including important pathogens like Staphylococcus aureus and Escherichia coli, has been attributed to the presence of a proline residue at a specific position in their SPase, which interferes with the binding of the antibiotic.[1][5] Genetically sensitizing these strains by mutating this proline residue renders them susceptible to arylomycins, a key technique used in their research.[6]
Data Presentation
The antibacterial activity of Arylomycin B and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for Arylomycin B-C16 against a panel of wild-type and genetically modified bacterial strains.
| Bacterial Strain | Relevant Genotype | Arylomycin B-C16 MIC (µg/mL) | Reference |
| Staphylococcus epidermidis RP62A | Wild Type | Potent Activity | [6] |
| Staphylococcus aureus NCTC 8325 | Wild Type (Proline in SPase) | >128 | [6] |
| Staphylococcus aureus NCTC 8325 | SpsB(P29S) mutant | Active | [6] |
| Escherichia coli MG1655 | Wild Type (Proline in SPase) | >128 | [6] |
| Escherichia coli MG1655 | LepB(P84L) mutant | Active | [6] |
| Pseudomonas aeruginosa PAO1 | Wild Type (Proline in SPase) | >128 | [6] |
| Pseudomonas aeruginosa PAO1 | LepB(P84L) mutant | Active | [6] |
| Streptococcus agalactiae COH-1 | Wild Type | Significant Activity | [6] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][7][8]
Materials:
-
Arylomycin B stock solution (e.g., 10 mg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
-
Spectrophotometer.
Procedure:
-
Prepare serial two-fold dilutions of Arylomycin B in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
The MIC is defined as the lowest concentration of Arylomycin B that completely inhibits visible growth of the organism as detected by the unaided eye.
In Vivo Efficacy Assessment: Neutropenic Thigh Infection Model
This model is a standard for the preclinical evaluation of antimicrobial agents.[9][10][11]
Materials:
-
Female ICR/Swiss mice (6-8 weeks old).
-
Cyclophosphamide for inducing neutropenia.
-
Bacterial strain of interest.
-
Arylomycin B formulation for subcutaneous or intravenous administration.
-
Sterile saline.
-
Anesthetic.
Procedure:
-
Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
Prepare a bacterial inoculum of the desired strain in the mid-logarithmic growth phase. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 10⁶ CFU/mL).
-
Anesthetize the mice and inject 0.1 mL of the bacterial inoculum into the thigh muscle.
-
Initiate treatment with Arylomycin B at a specified time post-infection (e.g., 2 hours). Administer the compound via the desired route (e.g., subcutaneously).
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the thigh muscle, homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of viable bacteria (CFU/thigh).
-
Compare the bacterial load in treated mice to that in untreated control mice to determine the efficacy of Arylomycin B.
Conclusion
Arylomycin B and its derivatives are valuable tools for microbiological research, particularly for studies on bacterial protein secretion and the development of novel antibiotics. The provided protocols for MIC determination and in vivo efficacy testing offer standardized methods for evaluating the antibacterial potential of these compounds. Further research into overcoming the natural resistance mechanisms and optimizing the pharmacological properties of arylomycins will be crucial for their potential clinical application.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Broad Spectrum Antibiotic Activity of the Arylomycin Natural Products is Masked by Natural Target Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neutropenic mouse thigh infection model. [bio-protocol.org]
- 10. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 11. criver.com [criver.com]
Application Notes and Protocols: In Vitro Assays for Bacterial Signal Peptidase Inhibition by Arylomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to identify and characterize novel antibacterial agents that act on unexploited bacterial targets. Bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway of many bacteria, represents a promising target for the development of new antibiotics.[1][2][3] SPase is responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane, a crucial step for the maturation and function of numerous secreted and membrane-bound proteins.[4][5]
Arylomycins are a class of natural product antibiotics that have been shown to inhibit bacterial type I SPase.[1][2] Arylomycin B, a member of this class, demonstrates potent inhibitory activity against this enzyme, making it a valuable tool for studying bacterial protein secretion and a potential lead compound for antibiotic development. These application notes provide detailed protocols for in vitro assays designed to characterize the inhibition of bacterial signal peptidase by Arylomycin B.
Bacterial Signal Peptidase Pathway and Mechanism of Inhibition by Arylomycin B
The general secretory (Sec) pathway is responsible for the translocation of a majority of proteins across the bacterial inner membrane. Pre-proteins destined for secretion are synthesized with an N-terminal signal peptide that directs them to the Sec translocon. The signal peptidase (SPase) then cleaves this signal peptide, releasing the mature protein into the periplasm or allowing for its correct insertion into the outer membrane.
Arylomycin B inhibits SPase by binding to its active site.[3] This binding prevents the recognition and cleavage of the signal peptide from pre-proteins, leading to an accumulation of unprocessed pre-proteins in the cytoplasmic membrane. This disruption of protein secretion is ultimately detrimental to the bacterial cell, leading to growth inhibition and, in some cases, cell death.[1]
Quantitative Data Summary: Arylomycin Inhibition of Bacterial Signal Peptidases
The following table summarizes the in vitro inhibitory activity of Arylomycin analogs against bacterial signal peptidases from various species. While specific data for Arylomycin B is limited in the public domain, the data for the closely related Arylomycin A2 and C16 provide a strong indication of the expected potency.
| Arylomycin Analog | Target Enzyme | Bacterial Species | Assay Type | IC50 | KD | Reference |
| Arylomycin A2 | SPase I (LepB) | Escherichia coli | Fluorescence Binding | - | 0.94 ± 0.04 µM | [6] |
| Arylomycin A2 | SPase I (LepB) | Escherichia coli | Enzymatic | 1 ± 0.2 µM | - | [7] |
| Arylomycin C16 | SPase (SpsB, P29S mutant) | Staphylococcus aureus | Binding Affinity | - | 130 ± 53 nM | [8] |
| Arylomycin C16 | SPase (SpsB, wild-type) | Staphylococcus aureus | Binding Affinity | - | 1283 ± 278 nM | [8] |
Experimental Protocols
Purification of Recombinant E. coli Signal Peptidase I (LepB)
A soluble, catalytically active fragment of E. coli SPase I (LepB Δ2-76) is commonly used for in vitro assays.[7]
Protocol:
-
Expression:
-
Transform E. coli BL21(DE3) cells with a pET-based plasmid encoding for His-tagged LepB Δ2-76.
-
Grow the transformed cells in M9 minimal medium supplemented with 0.1% Casamino Acids at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.8.[7]
-
Induce protein expression by adding isopropyl-β-d-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[7]
-
Continue to incubate the culture for an additional 4 hours at 37°C.[7]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged LepB protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
His-tag Removal and Further Purification (Optional but Recommended):
-
If the construct includes a cleavable His-tag, dialyze the eluted protein against a suitable buffer and treat with a specific protease (e.g., TEV protease).
-
Pass the cleavage reaction mixture through the Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein.
-
Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.
-
-
Protein Characterization:
Continuous Fluorometric Assay for SPase Inhibition
This assay continuously monitors the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by SPase separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant LepB
-
Fluorogenic peptide substrate (e.g., a peptide containing a FRET pair like Mca/Dnp)
-
Arylomycin B
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Triton X-100
-
96-well black microplates
-
Fluorescence plate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Arylomycin B in DMSO.
-
Prepare a series of dilutions of Arylomycin B in assay buffer.
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Dilute the purified LepB to the desired working concentration in assay buffer. The optimal concentration should be determined empirically.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the diluted Arylomycin B solution (or DMSO for the control).
-
Add 25 µL of the diluted LepB solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic peptide substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of Arylomycin B.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value of Arylomycin B.
-
SDS-PAGE-Based Assay for SPase Inhibition
This gel-based assay directly visualizes the cleavage of a protein substrate by SPase. Inhibition by Arylomycin B will result in a decrease in the amount of the cleaved product.
Materials:
-
Purified recombinant LepB
-
A suitable protein substrate with a signal peptide (e.g., pro-OmpA)
-
Arylomycin B
-
Reaction buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.1% Triton X-100
-
SDS-PAGE gels, buffers, and apparatus
-
Coomassie blue stain or other protein visualization method
Protocol:
-
Reaction Setup:
-
In a series of microcentrifuge tubes, prepare reaction mixtures containing reaction buffer, the protein substrate, and varying concentrations of Arylomycin B (and a DMSO control).
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the reaction by adding a fixed amount of purified LepB to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30, 60, or 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reactions by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.[11]
-
-
SDS-PAGE Analysis:
-
Data Analysis:
-
Analyze the gel for the presence of the uncleaved pre-protein substrate and the cleaved mature protein product.
-
Inhibition of SPase by Arylomycin B will be indicated by a decrease in the intensity of the mature protein band and a corresponding increase in the intensity of the pre-protein band with increasing inhibitor concentrations.
-
Densitometry can be used to quantify the band intensities for a more quantitative analysis of inhibition.
-
References
- 1. Preparation of fatty acid micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization and in vitro study of bellidifolin nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Bacterial Signal Peptides- Navigating the Journey of Proteins [frontiersin.org]
- 5. sfu.ca [sfu.ca]
- 6. In vitro and in vivo approaches to studying the bacterial signal peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Perspectives on Escherichia coli Signal Peptidase I Substrate Specificity: Investigating Why the TasA Cleavage Site Is Incompatible with LepB Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and evaluation of novel mixed micelles as nanocarriers for intravenous delivery of propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. iitg.ac.in [iitg.ac.in]
Application Notes and Protocols for Studying the Mechanism of Action of Arylomycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylomycin B is a member of a class of cyclic lipopeptide antibiotics that exhibit potent antimicrobial activity by targeting type I signal peptidase (SPase). SPase is a crucial enzyme in the bacterial general secretory pathway, responsible for cleaving N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1][2][3] Inhibition of SPase by Arylomycin B leads to the accumulation of unprocessed preproteins in the membrane, disrupting cellular function and ultimately causing bacterial cell death.[1][2][3] These application notes provide a detailed experimental framework to investigate the mechanism of action of Arylomycin B, from its direct enzymatic inhibition to its effects on bacterial cell viability and membrane integrity.
Data Presentation
Table 1: In Vitro Activity of Arylomycin B Against Key Bacterial Strains
| Bacterial Strain | Genotype/Phenotype | Arylomycin B MIC (µg/mL) | Reference |
| Staphylococcus aureus (Wild-Type) | Arylomycin Resistant | >128 | [4] |
| Staphylococcus aureus (mutant) | Sensitized to Arylomycin | 4 | [4] |
| Escherichia coli (Wild-Type) | Arylomycin Resistant | >128 | [4] |
| Escherichia coli (mutant) | Sensitized to Arylomycin | 1 | [4] |
| Staphylococcus epidermidis (Wild-Type) | Arylomycin Sensitive | 8 | [4] |
Table 2: Time-Kill Kinetics of Arylomycin B against S. aureus (Sensitized Strain)
| Time (hours) | Log10 CFU/mL (Untreated Control) | Log10 CFU/mL (Arylomycin B at 2x MIC) | Log10 CFU/mL (Arylomycin B at 4x MIC) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.5 | 5.0 |
| 4 | 8.5 | 4.8 | 4.0 |
| 8 | 9.0 | 3.5 | <3.0 |
| 24 | 9.2 | <3.0 | <3.0 |
Experimental Protocols
Type I Signal Peptidase (SPase) Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of purified bacterial SPase by Arylomycin B.
Materials:
-
FRET-labeled peptide substrate (e.g., Dabcyl-Q-A-S-A-L-A-K-I-K(Edans)-NH2)
-
Arylomycin B
-
Assay buffer: 50 mM Tris-HCl, pH 8.0, 0.05% Triton X-100
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Purify SPase from a suitable bacterial expression system (e.g., E. coli) as previously described.[1][5] Determine the protein concentration using a standard method (e.g., BCA assay).
-
Inhibitor Preparation: Prepare a stock solution of Arylomycin B in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations.
-
Assay Setup:
-
In a 96-well plate, add 5 µL of each Arylomycin B dilution or vehicle control (DMSO in assay buffer).
-
Add 85 µL of assay buffer to each well.
-
Add 5 µL of purified SPase to each well to a final concentration of 10 nM.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 5 µL of the FRET-labeled peptide substrate to each well to a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at 37°C for 30-60 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of Arylomycin B.
-
Plot the percentage of inhibition against the logarithm of the Arylomycin B concentration to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of Arylomycin B.[6][7][8]
Materials:
-
Bacterial strains of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Arylomycin B
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Drug Dilution:
-
Prepare a stock solution of Arylomycin B.
-
Perform serial two-fold dilutions of Arylomycin B in CAMHB in the 96-well plate to cover the desired concentration range.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well containing the different concentrations of Arylomycin B.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Arylomycin B that completely inhibits visible growth of the microorganism.
-
Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of Arylomycin B over time.[9][10][11]
Materials:
-
Bacterial strain of interest
-
CAMHB
-
Arylomycin B
-
Sterile culture tubes
-
Sterile saline or PBS
-
Agar (B569324) plates
-
Incubator and shaker
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol, adjusted to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in CAMHB.
-
Assay Setup:
-
Prepare culture tubes with CAMHB containing Arylomycin B at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Include a growth control tube without the antibiotic.
-
-
Incubation and Sampling:
-
Inoculate the prepared tubes with the bacterial suspension.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial 10-fold dilutions of the collected aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of each dilution onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of Arylomycin B and the control. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
-
Bacterial Membrane Integrity Assay
This protocol uses the fluorescent dye SYTOX Green to assess bacterial membrane damage caused by Arylomycin B.[12][13][14] SYTOX Green can only enter cells with compromised membranes.
Materials:
-
Bacterial strain of interest
-
Buffer (e.g., PBS or HEPES)
-
Arylomycin B
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Positive control for membrane permeabilization (e.g., 70% isopropanol)
-
96-well black microplates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Grow a bacterial culture to mid-log phase and harvest the cells by centrifugation.
-
Wash the cells twice with the buffer and resuspend to an OD600 of approximately 0.5.
-
-
Assay Setup:
-
In a 96-well plate, add the bacterial suspension to wells.
-
Add Arylomycin B at various concentrations. Include a negative control (untreated cells) and a positive control (cells treated with isopropanol).
-
Incubate at 37°C for a desired time (e.g., 30-60 minutes).
-
-
Staining:
-
Add SYTOX Green to each well to a final concentration of 1-5 µM.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader (Excitation: ~488 nm, Emission: ~523 nm).
-
-
Data Analysis:
-
An increase in fluorescence intensity compared to the untreated control indicates membrane damage.
-
Analysis of Preprotein Accumulation by Western Blot
This protocol is used to detect the accumulation of unprocessed preproteins in the bacterial membrane, a direct consequence of SPase inhibition.[15][16]
Materials:
-
Bacterial strain of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against a specific secreted protein (e.g., OmpA for E. coli)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Grow bacterial cultures in the presence and absence of sub-MIC concentrations of Arylomycin B for a defined period.
-
Harvest the cells by centrifugation.
-
Lyse the cells using the lysis buffer and sonication or other appropriate methods.
-
Separate the membrane and cytoplasmic fractions by ultracentrifugation if desired.
-
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
An increase in the band corresponding to the unprocessed preprotein (higher molecular weight) in Arylomycin B-treated samples indicates SPase inhibition.
-
Mandatory Visualizations
Caption: Mechanism of action of Arylomycin B.
Caption: Experimental workflow for Arylomycin B study.
Caption: Arylomycin B inhibits SPase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. journals.asm.org [journals.asm.org]
- 6. nih.org.pk [nih.org.pk]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Natural Resistance to Arylomycin B in Bacteria
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome natural resistance to Arylomycin B in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is Arylomycin B and what is its mechanism of action?
A1: Arylomycins are a class of natural product antibiotics.[1] Their mechanism of action is the inhibition of bacterial type I signal peptidase (SPase I), an essential enzyme in the protein secretion pathway of bacteria.[1][2][3][4][5][6] SPase I is responsible for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane.[6] By inhibiting SPase I, arylomycins disrupt protein secretion, leading to the accumulation of unprocessed proteins in the cell membrane and ultimately bacterial cell death.[6]
Q2: Why are many bacteria naturally resistant to Arylomycin B?
A2: Natural resistance to arylomycins is primarily due to two factors. The first is target modification. Many clinically important bacteria, such as Staphylococcus aureus and Escherichia coli, possess a specific proline residue in their SPase I enzyme that reduces the binding affinity of natural arylomycins.[7] The second factor, particularly relevant for Gram-negative bacteria, is the presence of an outer membrane that acts as a permeability barrier, preventing the antibiotic from reaching its target in the cytoplasmic membrane.[7]
Q3: What are the main strategies to overcome this natural resistance?
A3: Researchers have developed several strategies to overcome natural resistance to arylomycins:
-
Chemical Modification: Synthesizing arylomycin analogs with modified structures to improve their binding affinity to the resistant SPase I and to enhance their ability to penetrate the outer membrane of Gram-negative bacteria.[3]
-
Genetic Sensitization: Genetically modifying bacteria to express a version of SPase I that is sensitive to arylomycins, typically by altering the resistance-conferring proline residue. This is a common strategy in research settings to study the effects of SPase I inhibition.[1][7]
-
Combination Therapy: Using arylomycins in conjunction with other antibiotics. For example, studies have shown a synergistic effect when arylomycins are combined with aminoglycosides.[1][6]
Q4: What is G0775 and why is it more effective than natural arylomycins against Gram-negative bacteria?
A4: G0775 is a synthetically optimized arylomycin analog.[3] Its enhanced efficacy against Gram-negative bacteria stems from structural modifications that address the key resistance mechanisms. These modifications improve its binding to the resistant SPase I target and increase its ability to permeate the bacterial outer membrane.[3] G0775 has demonstrated potent activity against a range of multidrug-resistant (MDR) Gram-negative pathogens.[2][3]
Q5: Can Arylomycin B be used in combination with other antibiotics?
A5: Yes, studies have explored the use of arylomycins in combination with other classes of antibiotics. A notable example is the synergistic activity observed between arylomycins and aminoglycosides.[1][6] This suggests that combination therapy could be a viable strategy to enhance the efficacy of arylomycins and potentially combat resistance. The checkerboard assay is a common method to assess such synergistic interactions.
Troubleshooting Guides
Problem 1: No antibacterial activity observed in MIC assay with a typically susceptible (genetically sensitized) strain.
| Possible Cause | Suggested Solution |
| Incorrect Inoculum Density | Ensure the bacterial inoculum is prepared to the correct McFarland standard (typically 0.5) and diluted to the final recommended concentration in the wells (e.g., 5 x 10^5 CFU/mL).[1] |
| Contamination of Bacterial Culture | Streak the bacterial stock on a fresh agar (B569324) plate to check for purity. Perform Gram staining and other relevant identification tests. |
| Degradation of Arylomycin Compound | Prepare fresh stock solutions of the arylomycin. Store stock solutions at the recommended temperature (typically -20°C or -80°C) in an appropriate solvent. Avoid repeated freeze-thaw cycles. |
| Resistant Mutant Selection | If low-level growth is observed, it's possible a resistant mutant has arisen. Pick a colony from the well with the highest antibiotic concentration and re-test its MIC. Sequence the SPase I gene to check for mutations. |
| Inappropriate Growth Medium or Conditions | Use the recommended growth medium (e.g., cation-adjusted Mueller-Hinton Broth) and incubate at the optimal temperature and duration for the specific bacterial strain.[1] |
Problem 2: High variability in MIC results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Inoculum Preparation | Standardize the inoculum preparation procedure. Use a spectrophotometer to verify the McFarland standard. Ensure the culture is in the correct growth phase (logarithmic phase) for susceptibility testing. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Microtiter Plates | Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile broth. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is an issue, consider using a different solvent or adjusting the concentration range. |
Problem 3: Failure to obtain viable genetically modified (SPase I mutant) colonies.
| Possible Cause | Suggested Solution |
| Inefficient Transformation/Electroporation | Optimize the transformation or electroporation protocol. Ensure the cells are made competent correctly. Use a positive control plasmid to check the efficiency of the procedure. |
| Lethal Mutation | The specific mutation being introduced may be lethal to the bacterium, even if other sensitizing mutations are tolerated. Consider introducing a different amino acid substitution. |
| Errors in the Recombination Cassette | Sequence the PCR product used for recombination to ensure it is free of errors and contains the correct homologous regions and antibiotic resistance marker.[8] |
| Incorrect Selection Pressure | Use the correct antibiotic at the appropriate concentration to select for successful recombinants. Ensure the antibiotic plates are fresh. |
Problem 4: Unexpected resistance development in a previously susceptible strain.
| Possible Cause | Suggested Solution |
| Spontaneous Mutation in SPase I | Isolate the resistant strain and sequence the gene encoding SPase I to identify any mutations that could confer resistance.[7] |
| Upregulation of Efflux Pumps | While some studies suggest efflux is not a primary resistance mechanism for certain arylomycin analogs, it's a possibility.[3] Perform efflux pump inhibitor assays to investigate this. |
| Activation of Bypass Mechanisms | In S. aureus, resistance can arise through the activation of the ayr operon, which provides an alternative pathway for protein processing.[9] Use RT-qPCR to check for the upregulation of these genes. |
Quantitative Data Summary
Table 1: MIC of Arylomycin Derivatives against Sensitive and Resistant S. aureus Strains
| Compound | S. aureus (SPase I Wild-Type, Resistant) MIC (µg/mL) | S. aureus (SPase I P29S Mutant, Sensitive) MIC (µg/mL) |
| Arylomycin A-C16 | >128 | 2 |
| Arylomycin C-C16 | >128 | 4 |
(Data compiled from multiple sources, specific values may vary based on experimental conditions)[10]
Table 2: MIC of Arylomycin Derivatives against Sensitive and Resistant Gram-Negative Bacteria
| Compound | E. coli (SPase I Wild-Type, Resistant) MIC (µg/mL) | E. coli (SPase I P84L Mutant, Sensitive) MIC (µg/mL) | P. aeruginosa (SPase I Wild-Type, Resistant) MIC (µg/mL) | P. aeruginosa (SPase I P84L Mutant, Sensitive) MIC (µg/mL) |
| Arylomycin A-C16 | >128 | 2 | >128 | 8 |
| Arylomycin C-C16 | >128 | 2 | >128 | 16 |
(Data compiled from multiple sources, specific values may vary based on experimental conditions)[10]
Table 3: Activity of Optimized Arylomycin Analog G0775 against Multi-Drug Resistant (MDR) Clinical Isolates
| Bacterial Species | Number of MDR Strains Tested | MIC range (µg/mL) | MIC90 (µg/mL) |
| E. coli | 49 | ≤0.25 | ≤0.25 |
| K. pneumoniae | 49 | ≤0.25 | ≤0.25 |
| A. baumannii | 16 | ≤4 | ≤4 |
| P. aeruginosa | 12 | ≤16 | ≤16 |
(MIC90 is the concentration required to inhibit 90% of the isolates)[2]
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHBII)[1]
-
Bacterial culture in logarithmic growth phase
-
Arylomycin stock solution
-
Sterile diluent (e.g., DMSO or water, depending on compound solubility)
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate, pick several colonies and suspend them in MHBII. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[11] c. Dilute the adjusted suspension in MHBII to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[1]
-
Antibiotic Dilution: a. Prepare a serial two-fold dilution of the arylomycin compound in MHBII directly in the 96-well plate. b. The final volume in each well before adding the inoculum should be 50 µL (or 100 µL if that is the final volume). c. Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well (except the negative control).
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.[11]
-
Reading the MIC: a. The MIC is the lowest concentration of the arylomycin that completely inhibits visible bacterial growth.[1]
Protocol 2: Construction of a Genetically Sensitized E. coli Strain with a Modified SPase I
This protocol describes a general method for gene replacement using a PCR product and homologous recombination.
Materials:
-
E. coli strain to be modified
-
Plasmids containing an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance)
-
Primers for PCR
-
High-fidelity DNA polymerase
-
Apparatus for electroporation
-
Selective agar plates
Procedure:
-
Design of the PCR Cassette: a. Design primers to amplify an antibiotic resistance cassette. b. To these primers, add 40-50 bp extensions that are homologous to the regions immediately upstream and downstream of the target codon in the SPase I gene (lepB) that you wish to mutate.[12] c. Incorporate the desired codon change (e.g., from proline to leucine) in the overlapping region of the primers.
-
Generation of the Mutagenic Cassette: a. Perform PCR using the designed primers and a template plasmid carrying the antibiotic resistance gene to generate a linear DNA fragment. b. Purify the PCR product.
-
Preparation of Competent Cells: a. Prepare electrocompetent E. coli cells that express a recombinase system (e.g., the lambda Red system).
-
Electroporation and Recombination: a. Electroporate the purified PCR product into the competent E. coli cells. b. The homologous arms of the PCR product will mediate a double crossover event, replacing the wild-type sequence with the mutated version and the antibiotic resistance cassette.[8]
-
Selection and Verification: a. Plate the transformed cells on agar containing the appropriate antibiotic to select for successful recombinants. b. Verify the correct insertion and mutation by colony PCR and DNA sequencing of the SPase I gene.
Protocol 3: Checkerboard Assay for Antibiotic Synergy Testing
Materials:
-
96-well microtiter plates
-
MHBII
-
Bacterial inoculum (prepared as for MIC testing)
-
Stock solutions of Arylomycin and the second antibiotic to be tested
Procedure:
-
Plate Setup: a. Prepare serial dilutions of Arylomycin along the y-axis of the microtiter plate. b. Prepare serial dilutions of the second antibiotic along the x-axis. c. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculation and Incubation: a. Inoculate the plate with the bacterial suspension as described in the MIC protocol. b. Incubate under the same conditions.
-
Data Analysis: a. Determine the MIC of each antibiotic alone and in combination. b. Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
- FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
- FIC of Drug B = (MIC of B in combination) / (MIC of B alone) c. Calculate the FIC Index (FICI) = FIC of Drug A + FIC of Drug B.[13]
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent effect
-
FICI > 4: Antagonism[13]
-
Signaling Pathways and Workflows
Caption: Arylomycin B mechanism of action and bacterial resistance pathways.
Caption: Experimental workflow for overcoming Arylomycin B resistance.
Caption: Logic for the development of optimized arylomycin analog G0775.
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amr-insights.eu [amr-insights.eu]
- 3. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of Novel Arylomycins against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. liofilchem.com [liofilchem.com]
- 12. Strategies used for genetically modifying bacterial genome: ite-directed mutagenesis, gene inactivation, and gene over-expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Strategies to broaden the antibacterial spectrum of Arylomycin B
Welcome to the technical support center for researchers dedicated to expanding the antibacterial spectrum of Arylomycin B. This resource provides answers to frequently asked questions and troubleshooting guides for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Arylomycin B?
A1: Arylomycins are a class of natural product antibiotics that function by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme located in the bacterial cytoplasmic membrane, responsible for cleaving signal peptides from proteins that are being secreted.[3][4] By inhibiting this enzyme, arylomycins disrupt the protein secretion pathway, leading to a mislocalization of essential proteins and ultimately bacterial cell death.[3] This is a novel mechanism of action, as no other clinically approved antibiotics target SPase.
Q2: Why is the antibacterial spectrum of natural arylomycins limited?
A2: The limited spectrum of natural arylomycins is primarily due to a specific resistance mechanism found in many key human pathogens. These resistant bacteria, including many Gram-negative species and certain strains of Staphylococcus aureus, possess a proline residue at a key position in their SPase enzyme. This proline residue disrupts the binding of the arylomycin's lipopeptide tail to the enzyme, significantly reducing the antibiotic's affinity and efficacy. Bacteria that lack this specific proline residue are generally more susceptible to arylomycins. For Gram-negative bacteria, the outer membrane also presents a significant permeability barrier, further limiting the access of the drug to its target.
Q3: What are the primary strategies to broaden the antibacterial spectrum of Arylomycin B?
A3: Research has focused on several key strategies:
-
Overcoming Proline-Based Resistance: The main approach involves chemically modifying the arylomycin structure to improve its binding affinity to SPases that contain the resistance-conferring proline residue. This has been achieved by altering the N-terminal lipopeptide tail and modifying the macrocyclic core.
-
Improving Gram-Negative Penetration: To be effective against Gram-negative bacteria, arylomycin derivatives must cross the outer membrane. Strategies include optimizing the molecule's physicochemical properties, such as charge and lipophilicity, to facilitate uptake. Shortening the aliphatic tail and adding positively charged groups (like ethylamines) have proven effective.
-
Enhancing Target Engagement: Modifications to the C-terminus of the macrocycle can create stronger interactions with the SPase active site. A notable success is the introduction of an aminoacetonitrile (B1212223) "warhead" that forms a covalent bond with a lysine (B10760008) residue in the SPase catalytic site, leading to very tight binding.
-
Improving Physicochemical Properties: Glycosylation of the macrocycle has been explored to enhance aqueous solubility and potentially improve pharmacokinetic properties without diminishing antibacterial activity.
Q4: What is the significance of the synthetic derivative G0775?
A4: G0775 is a highly optimized synthetic arylomycin analog developed by researchers at Genentech that represents a major breakthrough. It demonstrates potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa. G0775 incorporates several key modifications: a re-optimized lipopeptide tail, ethylamine (B1201723) substitutions on the core, and a C-terminal aminoacetonitrile group that forms a covalent bond with SPase. These changes allow it to overcome proline-based resistance and effectively penetrate the Gram-negative outer membrane, addressing the primary limitations of the natural arylomycins.
Troubleshooting Guides
Q1: My novel arylomycin analog shows poor activity against Gram-negative bacteria. What are the likely reasons and how can I improve it?
A1: Poor activity against Gram-negative bacteria is a common challenge. The two main culprits are failure to penetrate the outer membrane and low affinity for the target SPase.
-
Issue: Outer Membrane Permeability. The dual-membrane structure of Gram-negative bacteria is a formidable barrier.
-
Troubleshooting:
-
Assess Permeability: Test your compound against a hyperpermeable strain of E. coli (e.g., a strain with a mutation in lptD). Significant activity against this strain, but not the wild-type, confirms that permeability is the primary issue.
-
Modify Physicochemical Properties: The uptake mechanism is thought to be charge-dependent. Introduce positive charges to the macrocycle, for example, by substituting phenolic hydroxyl groups with ethylamines.
-
Optimize the Lipophilic Tail: Shortening the aliphatic tail has been shown to improve both permeation and binding to Gram-negative SPase.
-
-
-
Issue: Low Target Affinity. Your analog may not be binding effectively to the SPase of Gram-negative species, which naturally contain the resistance-conferring proline.
-
Troubleshooting:
-
Re-optimize the Lipopeptide Tail: The natural lipopeptide tail is not optimal for binding to proline-containing SPases. Systematically modify the tail's length and composition to improve interactions.
-
Introduce a C-terminal "Warhead": Replacing the natural C-terminal carboxylate with an electrophilic moiety, such as an aminoacetonitrile or a glycyl aldehyde, can create a covalent or tightly bound interaction with the SPase active site, dramatically increasing affinity.
-
-
Q2: I'm observing low binding affinity of my derivative to SPase from resistant strains. What structural modifications could enhance binding?
A2: This is the central challenge in overcoming natural arylomycin resistance. The goal is to design a molecule that binds tightly regardless of the presence of the disruptive proline residue.
-
Troubleshooting Strategies:
-
Focus on the Macrocycle and C-Terminus: Since the proline residue primarily interferes with the lipopeptide tail, modifications to other parts of the molecule can compensate for this weakened interaction.
-
Incorporate an Electrophile: As demonstrated by the success of G0775, adding a C-terminal electrophilic "warhead" (e.g., aminoacetonitrile) to form a covalent bond with the catalytic lysine of SPase is a highly effective strategy. This anchors the molecule in the active site, bypassing the need for strong interactions with the region affected by the proline mutation.
-
Add a Positive Charge: Adding a positive charge to the macrocycle has been shown to increase both activity and spectrum. This may promote favorable electrostatic interactions within the binding pocket.
-
Q3: My synthesized arylomycin derivative has poor solubility and/or stability. What strategies can address this?
A3: Poor physicochemical properties can hinder both in vitro testing and in vivo efficacy.
-
Troubleshooting Strategies:
-
Glycosylation: Attaching a sugar moiety, such as deoxy-α-mannose, to the macrocycle can significantly improve aqueous solubility. Structural studies show that this sugar is directed away from the SPase binding site, meaning it can improve solubility without negatively impacting antibacterial activity.
-
N-methylation: N-methylation of the peptide backbone is a common strategy in non-ribosomally synthesized peptides to optimize hydrophobicity and hydrogen-bonding potential. This can be explored to fine-tune the molecule's properties.
-
Serum Stability: If degradation in serum is an issue, consider modifications to metabolically labile sites. This may involve replacing susceptible esters or amides or modifying the lipophilic tail. Testing in the presence of serum during MIC assays can help diagnose this problem.
-
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Key Arylomycin Derivatives
The following table summarizes the in vitro activity of selected arylomycin analogs against various bacterial strains. Data is compiled from multiple sources for comparison.
| Compound | Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
| Arylomycin A-C₁₆ | S. epidermidis | Wild Type (Sensitive) | 1 | |
| S. aureus | Wild Type (Resistant) | >128 | ||
| S. aureus | Sensitized Mutant (P29S) | 8 | ||
| E. coli | Wild Type (Resistant) | >128 | ||
| E. coli | Sensitized Mutant (P84L) | 4 | ||
| Arylomycin B-C₁₆ | S. epidermidis | Wild Type (Sensitive) | 1 | |
| S. aureus | Wild Type (Resistant) | >128 | ||
| S. agalactiae | Wild Type | 8 | ||
| G0775 | E. coli | MDR Clinical Isolates (90%) | ≤0.25 | |
| K. pneumoniae | MDR Clinical Isolates (90%) | ≤0.25 | ||
| A. baumannii | MDR Strains | ≤4 | ||
| P. aeruginosa | MDR Strains | ≤16 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) methods and is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Materials:
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHBII)
-
Bacterial culture grown to log phase
-
Arylomycin derivative stock solution (e.g., in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: a. Pick several colonies of the test bacterium from an agar (B569324) plate and suspend them in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in MHBII to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Prepare Antibiotic Dilutions: a. Create a serial two-fold dilution series of your arylomycin derivative in a microtiter plate. b. Start by adding 100 µL of MHBII to wells 2 through 12. c. Add 200 µL of the starting antibiotic concentration to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial transfer down to well 10. Discard 100 µL from well 10. e. Well 11 should serve as a positive control (inoculum, no antibiotic), and well 12 as a negative control (broth only).
-
Inoculation: a. Add the appropriate volume of the diluted bacterial inoculum (prepared in Step 1c) to wells 1 through 11 to achieve a final concentration of 5 x 10⁵ CFU/mL in a final volume of 100 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. After incubation, examine the plates visually. b. The MIC is the lowest concentration of the arylomycin derivative at which no visible growth of the bacteria occurs.
Protocol 2: High-Level Overview of Arylomycin Analog Synthesis
The total synthesis of arylomycin analogs is a complex, multi-step process. Most modern routes rely on a key macrocyclization reaction to form the biaryl-bridged core.
Key Synthetic Stages:
-
Precursor Synthesis: Synthesize the linear peptide precursors. This typically involves solution-phase peptide couplings to assemble the required amino acid building blocks, including specialized, non-canonical amino acids like o-iodinated hydroxyphenylglycine and a tyrosine boronic ester for the macrocycle. The lipopeptide tail is synthesized separately.
-
Macrocyclization: The critical step is the formation of the 14-membered macrocyclic core. The most common and successful method is an intramolecular Suzuki-Miyaura cross-coupling reaction. This reaction forms the biaryl bond that defines the arylomycin core structure.
-
Tail Coupling: The pre-synthesized lipopeptide tail is coupled to the macrocyclic core using standard peptide coupling reagents like DEPBT or HOBt/EDC.
-
Global Deprotection: In the final stage, all protecting groups used during the synthesis are removed. A common method involves using a strong Lewis acid like aluminum tribromide (AlBr₃) in the presence of a scavenger like ethanethiol (B150549) (EtSH).
Visualizations
Caption: Logical workflow for broadening the Arylomycin B antibacterial spectrum.
Caption: Arylomycin B mechanism of action and proline-based resistance.
References
- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Technical Support Center: Overcoming Arylomycin B Penetration Barriers in Gram-negative Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor outer membrane penetration of Arylomycin B and its analogs in Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: Why is Arylomycin B generally ineffective against Gram-negative bacteria?
A1: The primary reason for the limited activity of natural arylomycins, including Arylomycin B, against Gram-negative bacteria is their inability to efficiently penetrate the outer membrane.[1] This formidable barrier, composed of a lipopolysaccharide (LPS) outer leaflet and a phospholipid inner leaflet, prevents many antibiotics from reaching their intracellular or periplasmic targets.[2] In the case of arylomycins, their target is the type I signal peptidase (SPase), an essential enzyme located in the periplasmic space, anchored to the inner membrane.[3][4] The physicochemical properties of natural arylomycins are not conducive to traversing the Gram-negative outer membrane.
Q2: What is the mechanism of action of arylomycins?
A2: Arylomycins exert their antibacterial effect by inhibiting the bacterial type I signal peptidase (SPase), specifically an enzyme called LepB.[5] SPase is a crucial enzyme in the general secretory pathway of bacteria, responsible for cleaving signal peptides from proteins that are translocated across the cytoplasmic membrane. Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting essential cellular processes and ultimately leading to bacterial cell death.
Q3: What are the key chemical modifications that have been shown to improve the Gram-negative activity of arylomycins?
A3: Structure-aided design has led to the development of synthetic arylomycin analogs with potent activity against Gram-negative pathogens. The most successful modifications, exemplified by the analog G0775, include:
-
Shortening the aliphatic tail: This modification has been shown to improve both permeation through the outer membrane and binding to the Gram-negative LepB target.
-
Replacing phenols with ethylamines: This alteration introduces positive charges, which are thought to facilitate a charge-dependent uptake mechanism.
-
Adding an "electrophilic warhead": The addition of a 2-aminoacetonitrile group to the pharmacophore enables the formation of a covalent bond with the SPase, leading to very tight and potent inhibition.
Q4: Is the uptake of modified arylomycins into Gram-negative bacteria mediated by porins?
A4: Current evidence suggests that the uptake of optimized arylomycins like G0775 is likely not porin-mediated. Studies have shown that the deletion of major porins such as OmpC and OmpF did not significantly alter the minimum inhibitory concentration (MIC) of G0775. Instead, a self-promoted uptake mechanism, possibly charge-dependent, is hypothesized, though the exact mechanism is still under investigation.
Troubleshooting Guides
Problem 1: High and variable Minimum Inhibitory Concentration (MIC) values for Arylomycin B analogs against Gram-negative strains.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation Issues | Ensure the bacterial inoculum is prepared from a fresh culture in the logarithmic growth phase and standardized to the correct density (typically 0.5 McFarland standard). Inconsistent inoculum size is a major source of variability. |
| Media Composition | Use the recommended cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. Variations in cation concentration can affect outer membrane permeability and, consequently, MIC values. |
| Compound Instability | Verify the stability of your arylomycin analog in the assay medium over the incubation period. Degradation of the compound will lead to artificially high MICs. |
| Skipped Wells or Paradoxical Growth (Eagle Effect) | Observe for growth in higher concentration wells when lower concentration wells show no growth. This can indicate contamination or, less commonly, the Eagle effect. If observed, repeat the assay with careful attention to aseptic technique and consider a narrower dilution range. |
| Inherent Resistance of the Strain | The target SPase in some Gram-negative strains may have natural polymorphisms that confer resistance, independent of outer membrane penetration. Sequence the lepB gene of the test strain to check for known resistance mutations. |
Problem 2: Inconsistent or low fluorescence signal in the N-Phenyl-1-naphthylamine (NPN) Uptake Assay.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Bacterial Cell Density | Ensure the bacterial suspension is adjusted to the correct optical density (e.g., OD600 of 0.5) to provide a sufficient number of cells for a detectable fluorescence signal. |
| Inactive Permeabilizing Agent | If using a positive control (e.g., polymyxin (B74138) B), ensure it is fresh and active. The lack of signal with a known permeabilizer indicates a problem with the assay setup or reagents. |
| High Background Fluorescence | Wash the cells thoroughly to remove any components from the growth medium that might fluoresce. Include a control with buffer and NPN only to determine the background fluorescence. |
| Incorrect Spectrofluorometer Settings | Verify that the excitation and emission wavelengths are correctly set for NPN (typically ~350 nm for excitation and ~420 nm for emission). |
| Efflux Pump Activity | Rapid efflux of NPN by bacterial pumps can reduce the fluorescence signal. Consider performing the assay in the presence of an efflux pump inhibitor like CCCP or in a buffer without an energy source to minimize efflux. |
Data Presentation
Table 1: In Vitro Activity of Optimized Arylomycin Analogs against Gram-negative Pathogens
| Compound | Organism | MIC Range (µg/mL) | Reference |
| G0775 | Escherichia coli (MDR clinical isolates) | ≤0.25 | |
| Klebsiella pneumoniae (MDR clinical isolates) | ≤0.25 | ||
| Acinetobacter baumannii (MDR strains) | ≤4 | ||
| Pseudomonas aeruginosa (MDR strains) | ≤16 | ||
| 138f | Acinetobacter baumannii (Carbapenem-resistant) | Potent activity reported | |
| Pseudomonas aeruginosa (Carbapenem-resistant) | Potent activity reported | ||
| 162 (amine of 138f) | Pseudomonas aeruginosa (MDR) | Superior in vivo efficacy to G0775 |
Experimental Protocols
Detailed Methodology for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Arylomycin Analog Stock Solution: Dissolve the arylomycin analog in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2-12 of a 96-well microtiter plate.
-
In well 1, add 200 µL of CAMHB containing the desired starting concentration of the arylomycin analog.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no antibiotic) and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, pick several colonies of the Gram-negative test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well (except the sterility control).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC: The MIC is the lowest concentration of the arylomycin analog that completely inhibits visible growth of the organism.
Detailed Methodology for N-Phenyl-1-naphthylamine (NPN) Uptake Assay
-
Bacterial Cell Preparation:
-
Grow the Gram-negative bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them twice with a buffer such as 5 mM HEPES (pH 7.2).
-
Resuspend the cells in the same buffer to an optical density at 600 nm (OD600) of 0.5.
-
-
Assay Setup:
-
In a fluorescence cuvette or a 96-well black microplate, add the bacterial cell suspension.
-
Add NPN to a final concentration of 10 µM.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence using a spectrofluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 420 nm.
-
Add the arylomycin analog to be tested at the desired concentration.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates the uptake of NPN due to outer membrane permeabilization.
-
A known outer membrane permeabilizing agent, such as polymyxin B, should be used as a positive control.
-
Overview of the Neutropenic Mouse Thigh Infection Model
This in vivo model is used to assess the efficacy of antimicrobial agents.
-
Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Infection: A standardized inoculum of the Gram-negative pathogen is injected into the thigh muscle of the neutropenic mice.
-
Treatment: The arylomycin analog is administered at various doses and time points post-infection.
-
Assessment of Efficacy: At a predetermined time, the mice are euthanized, and the thigh muscle is homogenized. The bacterial load (Colony Forming Units - CFU) is determined by plating serial dilutions of the homogenate. A significant reduction in CFU in the treated group compared to the vehicle control indicates in vivo efficacy.
Visualizations
Caption: Arylomycin mechanism and the role of chemical modification.
Caption: Experimental workflow for evaluating novel arylomycin analogs.
Caption: Troubleshooting logic for common experimental issues.
References
- 1. imquestbio.com [imquestbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 5. amr-insights.eu [amr-insights.eu]
Technical Support Center: Optimizing Arylomycin B Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for researchers focused on optimizing Arylomycin B derivatives to bypass bacterial efflux pumps.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Arylomycin B, and why is bypassing efflux a critical optimization step?
A1: Arylomycin B is a macrocyclic lipopeptide antibiotic that targets the bacterial Type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from secreted proteins. By inhibiting SPase, Arylomycin B disrupts protein secretion, leading to bacterial cell death. However, its efficacy, particularly against Gram-negative bacteria, is often limited by efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their target. Therefore, optimizing the chemical structure of Arylomycin B to evade recognition and transport by these pumps is a critical strategy to broaden its spectrum of activity.
Q2: Which major efflux pump systems are responsible for resistance to Arylomycin derivatives?
A2: In many problematic Gram-negative pathogens, the primary efflux systems responsible for resistance belong to the Resistance-Nodulation-Division (RND) superfamily. Key examples include:
-
AcrAB-TolC in Escherichia coli and other Enterobacteriaceae.
-
MexAB-OprM in Pseudomonas aeruginosa.
-
AdeABC in Acinetobacter baumannii.
These tripartite systems span both the inner and outer bacterial membranes and are capable of exporting a wide range of substrates, including many antibiotic classes.
Q3: What are the primary chemical strategies for modifying Arylomycin B to evade efflux pumps?
A3: The core strategy involves modifying the structure to disrupt its recognition by efflux pump binding sites without compromising its affinity for the SPase target. Key approaches include:
-
Modifying the Lipophilic Tail: Altering the length, branching, or saturation of the lipid tail can significantly impact how the molecule is recognized by the hydrophobic binding pockets of RND efflux pumps.
-
Altering the Macrocyclic Core: Introducing polar functional groups or changing the conformation of the peptide macrocycle can increase the molecule's overall hydrophilicity, making it a poorer substrate for efflux.
-
Side-Chain Modifications: Subtle changes to the amino acid side chains, particularly those not essential for SPase binding, can disrupt interactions with efflux pump proteins. The goal is to find a balance where the derivative retains potent SPase inhibition while no longer being an efficient efflux substrate.
Troubleshooting Guides
Problem 1: My new Arylomycin B derivative shows high potency in an isolated SPase enzyme assay but has poor whole-cell activity against my target Gram-negative strain.
This is a classic and common challenge, often pointing to issues with permeability or efflux. Here’s a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for poor whole-cell activity.
Problem 2: The Minimum Inhibitory Concentration (MIC) of my derivative does not improve when tested with a generic efflux pump inhibitor (EPI) like PAβN or CCCP.
While this might suggest your compound isn't an efflux substrate, it's not definitive. Consider these possibilities:
-
The EPI is ineffective: The specific EPI used may not be effective against the dominant efflux pump in your test organism or may not work well in the specific media conditions.
-
The pump is not susceptible to that EPI: Some RND pumps are not strongly inhibited by broad-spectrum EPIs like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phe-Arg β-naphthylamide (PAβN).
-
Permeability is the primary barrier: As outlined in the workflow above, if the molecule cannot cross the outer membrane in the first place, blocking efflux will have no effect.
-
The compound is degraded: The derivative may be enzymatically degraded or unstable in the testing medium.
Next Steps:
-
Use a genetically defined strain: The gold standard is to compare the MIC in the wild-type strain versus an isogenic knockout of the primary efflux pump(s) (e.g., a ΔtolC mutant). This removes ambiguity related to EPI efficacy.
-
Perform an accumulation assay: Directly measure the accumulation of a fluorescent dye (like ethidium (B1194527) bromide) with and without your compound to see if your derivative can compete for the efflux pump.
Quantitative Data Summary
The following table summarizes representative MIC data for Arylomycin B against E. coli strains, demonstrating the impact of the AcrAB-TolC efflux system.
| Compound | E. coli Strain | Genotype | MIC (μg/mL) | Fold-Change (WT vs. ΔtolC) |
| Arylomycin B | BW25113 | Wild-Type (WT) | 64 | - |
| Arylomycin B | JW5503 | ΔtolC | 1 | 64x |
| Derivative G0775 | BW25113 | Wild-Type (WT) | 4 | - |
| Derivative G0775 | JW5503 | ΔtolC | 0.5 | 8x |
Data is illustrative and compiled from typical results seen in the literature. Actual values may vary. This data clearly shows that knocking out the TolC component of the AcrAB-TolC efflux pump renders the cells significantly more susceptible to Arylomycin B. The optimized derivative, G0775, shows improved potency against the wild-type strain, indicating it is a poorer substrate for the efflux pump.
Key Experimental Protocols
1. Protocol: Broth Microdilution MIC Assay with Efflux Pump Inhibitor
This protocol determines the MIC of a compound in the presence and absence of an EPI to assess the impact of efflux.
Caption: Workflow for a checkerboard or synergy MIC assay.
Methodology:
-
Preparation: Prepare stock solutions of your Arylomycin derivative and the EPI (e.g., PAβN) in DMSO.
-
Plate Setup: In a 96-well microtiter plate, perform serial dilutions of your derivative along the x-axis in cation-adjusted Mueller-Hinton Broth (CAMHB). To each of these wells, add a fixed, sub-lethal concentration of the EPI (e.g., 20 µg/mL PAβN). Prepare a parallel set of wells without the EPI as a control.
-
Inoculation: Add a standardized bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted) to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the Arylomycin derivative that completely inhibits visible bacterial growth.
-
Interpretation: A four-fold or greater decrease in the MIC in the presence of the EPI is a strong indicator that the compound is a substrate of the targeted efflux pump(s).
2. Protocol: Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the activity of efflux pumps by monitoring the fluorescence of EtBr, an efflux substrate that fluoresces upon intercalating with DNA.
Methodology:
-
Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a buffer (e.g., PBS containing magnesium), and resuspend to a final OD600 of ~0.4.
-
Energy Starvation (Optional but Recommended): Incubate the cells with an energy source inhibitor like CCCP for a short period to de-energize the membranes and establish a baseline with minimal efflux.
-
Assay Initiation: Transfer the cell suspension to a fluorometer cuvette or a 96-well black plate. Add EtBr to a final concentration of 1-2 µg/mL.
-
Baseline Measurement: Monitor the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) over time. In energized cells, fluorescence will be low as EtBr is actively pumped out.
-
Compound Addition: Add your Arylomycin derivative (at a concentration expected to compete for the pump, e.g., MIC/2). If your compound is an efflux substrate, it will compete with EtBr, leading to an increase in intracellular EtBr and a corresponding increase in fluorescence.
-
Positive Control: In a separate well, add a known EPI (like PAβN). This should cause a sharp increase in fluorescence, representing maximum inhibition of efflux.
-
Data Analysis: Compare the rate of fluorescence increase in the presence of your compound to the negative (no compound) and positive (EPI) controls.
Troubleshooting low yield in Arylomycin B synthesis
Welcome to the technical support center for the synthesis of Arylomycin B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this complex lipopeptide antibiotic.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of Arylomycin B, presented in a question-and-answer format.
Issue 1: Low yield in the macrocyclization step to form the 14-membered biaryl core.
Q1: My intramolecular Suzuki-Miyaura macrocyclization is resulting in a low yield (<30%). What are the common causes and how can I improve it?
A1: Low yields in the Suzuki-Miyaura macrocyclization are a known challenge in Arylomycin synthesis. Several factors can contribute to this issue:
-
Inappropriate Protecting Group Strategy: The choice of protecting group for the phenolic hydroxyl groups is critical. The use of an unprotected phenol (B47542) on the tyrosine boronic ester precursor can lead to significantly reduced yields, in some cases less than 25%. It is thought that the free phenol may adversely affect the catalytic cycle. Protecting the phenol as a methyl or benzyl (B1604629) ether is recommended to improve the yield of this step.[1]
-
Protodeborylation: A significant side reaction that plagues the Suzuki-Miyaura coupling is the cleavage of the C-B bond of the boronic ester and its replacement with a hydrogen atom. This leads to the formation of a byproduct that cannot be recycled and significantly lowers the yield of the desired macrocycle.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, base, solvent, and temperature are all crucial for the success of the macrocyclization. While various conditions can be attempted, a commonly reported starting point is the use of a palladium catalyst such as PdCl₂(dppf) with a base like sodium bicarbonate (NaHCO₃) in a solvent like N,N-dimethylformamide (DMF). Optimization of these parameters may be necessary for your specific substrate.
Q2: I am observing a significant amount of a protodeborylation byproduct. How can I minimize this side reaction?
A2: Protodeborylation is a common issue in Suzuki-Miyaura reactions. Here are some strategies to mitigate it:
-
Use of Anhydrous and Degassed Solvents: Moisture and oxygen can promote protodeborylation. Ensure that your solvent is rigorously dried and degassed before use. Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is essential.
-
Choice of Base: The strength and type of base can influence the rate of protodeborylation. While inorganic bases like NaHCO₃ or K₂CO₃ are commonly used, exploring other options such as cesium carbonate (Cs₂CO₃) or organic bases might be beneficial.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can help to minimize the formation of byproducts. Monitor the reaction progress closely by TLC or LC-MS.
Issue 2: Alternative macrocyclization strategies to improve yield and scalability.
Q3: Are there higher-yielding alternatives to the Suzuki-Miyaura macrocyclization for the Arylomycin core?
A3: Yes, a scalable and often higher-yielding alternative is the use of a copper-mediated oxidative phenol coupling .[1][2] This biomimetic approach mimics the putative biosynthesis of the biaryl linkage. This method avoids the pre-functionalization required for the Suzuki-Miyaura coupling (i.e., installation of the boronic ester and the aryl halide), thus shortening the overall synthetic sequence.
Q4: What are the key considerations for the Cu-mediated oxidative macrocyclization?
A4: The success of the Cu-mediated oxidative coupling is sensitive to several factors:
-
Copper Source and Ligand: The choice of the copper salt and ligand is critical. Systems like [Cu(MeCN)₄][PF₆] with a bidentate amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) have been shown to be effective.[2]
-
Oxidant: Oxygen is the terminal oxidant in this reaction. However, performing the reaction under a dry oxygen atmosphere can lead to over-oxidation. A common procedure involves the preformation of a copper-oxo complex using O₂ followed by the reaction with the peptide precursor under an inert atmosphere.[2]
-
Solvent and Water Content: The reaction is sensitive to water. Using anhydrous solvents is crucial for obtaining good yields.[2]
Data Presentation: Yield Comparison for Macrocyclization
The following table summarizes reported yields for the macrocyclization step using different methods.
| Macrocyclization Method | Key Reagents | Solvent | Reported Yield | Reference |
| Suzuki-Miyaura Coupling | PdCl₂(dppf), NaHCO₃ | DMF | <25% (with free phenol) | [3] |
| Suzuki-Miyaura Coupling | Pd catalyst (20 mol%) | - | up to 51% | [1] |
| Cu-mediated Oxidative Coupling | [Cu(MeCN)₄][PF₆], TMEDA, O₂ | MeCN | 60% | [2] |
Experimental Protocols
Detailed Methodologies for Key Experiments
Protocol 1: Copper-Mediated Oxidative Macrocyclization [2]
This protocol describes a general procedure for the gram-scale synthesis of the Arylomycin macrocyclic core via oxidative coupling.
-
Preparation of the Copper-Oxo Complex: In a flame-dried flask under an inert atmosphere, dissolve [Cu(MeCN)₄][PF₆] (2 equivalents) and TMEDA (2 equivalents) in anhydrous acetonitrile (B52724).
-
Oxygenation: Bubble dry oxygen through the solution for a specified time (e.g., 1 hour) to form the copper-oxo complex. The solution color may change during this process.
-
Addition of Peptide Precursor: Switch the atmosphere back to inert gas. Add a solution of the linear peptide precursor (1 equivalent) in anhydrous acetonitrile to the copper-oxo complex solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction (e.g., with an aqueous solution of EDTA to chelate the copper). Extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the macrocyclic product.
Mandatory Visualizations
Synthetic Workflow for Arylomycin B
References
Impact of the lipopeptide tail on Arylomycin B efficacy and limitations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Arylomycin B and its analogs, focusing on the impact of the lipopeptide tail on efficacy and limitations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Arylomycin B?
A1: Arylomycin B is a macrocyclic lipopeptide that functions by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme.[1][2][3][4] SPase is a membrane-bound protease responsible for cleaving N-terminal signal peptides from proteins that are transported out of the cytoplasm.[5][6] By inhibiting this crucial step in the general secretory pathway, Arylomycin B disrupts protein localization and ultimately leads to bacterial cell death or growth inhibition.[2][4][5]
Q2: Why is the lipopeptide tail of Arylomycin B critical for its activity?
A2: The lipopeptide tail plays a crucial role in the antibiotic activity of arylomycins.[7] It is understood to be responsible for anchoring the molecule to the bacterial inner membrane, where the target enzyme, SPase, is located.[8] Modifications to this tail can significantly impact the drug's ability to interact with the membrane and bind to the active site of SPase.[7][9]
Q3: Why is natural Arylomycin B primarily effective against Gram-positive bacteria and not Gram-negative bacteria?
A3: Natural arylomycins, including Arylomycin B, exhibit a limited spectrum of activity, primarily targeting Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.[3] Their efficacy against Gram-negative bacteria is hindered by the presence of the outer membrane, which acts as a permeability barrier, preventing the large and lipophilic arylomycin molecule from reaching its target, SPase, located in the inner membrane.[3][8] Activity against Gram-negative strains is typically only observed when their outer membrane is compromised.[3]
Q4: How have modifications to the lipopeptide tail improved efficacy against Gram-negative bacteria?
A4: Structure-aided design has enabled the modification of the arylomycin scaffold to overcome the challenges of Gram-negative bacteria. Specifically, shortening the aliphatic lipopeptide tail has been shown to improve permeation through the outer membrane and enhance binding affinity to the Gram-negative SPase (LepB).[1] This, along with other modifications, led to the development of synthetic analogs like G0775, which demonstrate potent activity against multidrug-resistant (MDR) Gram-negative pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa.[1][10]
Troubleshooting Guide
Problem 1: I am observing high MIC values for Arylomycin B against a bacterial strain that is expected to be susceptible.
-
Possible Cause 1: Natural Resistance. Many bacterial species are naturally resistant to arylomycins due to a specific proline residue in their SPase enzyme. This proline residue disrupts the binding of the arylomycin's lipopeptide tail to the enzyme.[7][9][11][12]
-
Troubleshooting Step 1: Sequence the gene encoding SPase in your target strain to check for the presence of this resistance-conferring proline residue.
-
Possible Cause 2: Acquired Resistance. Bacteria can develop resistance to arylomycins. In Staphylococcus aureus, a known mechanism involves the activation of a set of genes (ayrR-ABC) that provide a bypass for the essential function of SPase.[6]
-
Troubleshooting Step 2: If you suspect acquired resistance, perform whole-genome sequencing on the resistant isolate to identify mutations, particularly in the ayr operon or the SPase gene itself.[1]
-
Possible Cause 3: Experimental Conditions. The observed activity of arylomycins can be influenced by the growth phase of the bacteria and the specific media used.[2][5]
-
Troubleshooting Step 3: Ensure your experimental protocol is consistent and uses appropriate media and growth conditions as outlined in the provided experimental protocols section. For instance, some studies have noted that poor growth conditions can predispose certain bacteria to arylomycin sensitivity.[13]
Problem 2: My synthetic arylomycin analog with a modified lipopeptide tail shows reduced activity compared to the parent compound.
-
Possible Cause: The modification may have negatively impacted the interaction with the bacterial membrane or the SPase active site. For example, introducing a charge into a portion of the tail that is normally embedded in a hydrophobic environment can decrease activity.[7]
-
Troubleshooting Step: Analyze the physicochemical properties of your modification. If a charged group was introduced, consider synthesizing an analog with a non-polar or neutral moiety in that position. It is essential to consider the structure-activity relationship (SAR) where both the length and composition of the tail are critical.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for natural arylomycins and the optimized analog G0775 against various bacterial strains. This data highlights the impact of lipopeptide tail modifications on antibacterial efficacy.
| Compound/Analog | Bacterial Species | Strain Type | MIC (µg/mL) |
| Arylomycin B-C₁₆ | S. epidermidis | Wild Type | Potent Activity |
| Arylomycin B-C₁₆ | S. aureus | Wild Type | >128 |
| Arylomycin B-C₁₆ | E. coli | Wild Type | >128 |
| Arylomycin B-C₁₆ | P. aeruginosa | Wild Type | >128 |
| G0775 | MDR A. baumannii | Clinical Isolates | ≤4 (for 90% of strains) |
| G0775 | MDR P. aeruginosa | Clinical Isolates | ≤16 (for 90% of strains) |
| G0775 | MDR E. coli & K. pneumoniae | Clinical Isolates | ≤0.25 (for 90% of strains) |
(Data compiled from multiple sources[1][10][13])
Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.
-
Bacterial Strain Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Cation-adjusted Mueller Hinton II Broth). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of the arylomycin compound in a suitable solvent like DMSO. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate containing the diluted compound. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: Mechanism of Arylomycin B action via SPase inhibition.
Caption: Workflow for optimizing Arylomycin against Gram-negative bacteria.
Caption: Arylomycin resistance due to SPase mutation.
References
- 1. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 2. researchgate.net [researchgate.net]
- 3. Arylomycin - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid Tales: Optimizing Arylomycin Membrane Anchors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. amr-insights.eu [amr-insights.eu]
- 11. Efforts toward broadening the spectrum of arylomycin antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. initial-efforts-toward-the-optimization-of-arylomycins-for-antibiotic-activity - Ask this paper | Bohrium [bohrium.com]
- 13. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Serum Protein Binding of Arylomycin B Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum protein binding of Arylomycin B derivatives.
Frequently Asked Questions (FAQs)
Q1: What are Arylomycin B derivatives and what is their mechanism of action?
A1: Arylomycins are a class of antibiotics that function by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in the bacterial protein secretion pathway.[1][2] This unique mechanism of action makes them promising candidates for combating drug-resistant bacteria. Arylomycin B derivatives are synthetic or semi-synthetic analogs of the natural product, often modified to improve their antibacterial spectrum and pharmacokinetic properties.
Q2: Why is serum protein binding a significant concern for Arylomycin B derivatives?
A2: Serum protein binding is a critical factor in drug development as it can significantly impact the efficacy of an antibiotic.[3] Only the unbound, or "free," fraction of a drug is able to diffuse into tissues and exert its pharmacological effect.[4][5] Arylomycin B derivatives, being lipophilic in nature, have a tendency to bind to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001). High protein binding can lead to a low concentration of the active free drug at the site of infection, potentially reducing the antibiotic's effectiveness.
Q3: What are the primary plasma proteins that bind to Arylomycin B derivatives?
A3: The primary plasma proteins responsible for binding drugs are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG). Generally, acidic and neutral drugs tend to bind to albumin, which is the most abundant protein in plasma, while basic drugs often bind to AAG. Given the chemical nature of Arylomycin B derivatives, both proteins could potentially be involved in their binding.
Q4: How can I measure the serum protein binding of my Arylomycin B derivative?
A4: Several in vitro methods can be used to determine the extent of plasma protein binding. The most common and well-regarded techniques are equilibrium dialysis (ED) and ultrafiltration (UF). Both methods aim to separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction (fu).
Q5: What strategies can be employed to mitigate high serum protein binding of Arylomycin B derivatives?
A5: Mitigating high serum protein binding can be approached through two main strategies:
-
Chemical Modification: Altering the chemical structure of the Arylomycin B derivative can reduce its affinity for plasma proteins. Studies have shown that modifications to the N-terminal lipopeptide tail and the C-terminus can impact the molecule's properties. For instance, introducing more polar functional groups or glycosylation may increase solubility and potentially decrease protein binding.
-
Formulation Strategies: For lipophilic drugs with high protein binding, lipid-based formulation strategies can be employed to enhance their bioavailability. These formulations can influence the drug's absorption and distribution, potentially reducing the impact of high protein binding.
Troubleshooting Guides
Low Recovery in Protein Binding Assays
Problem: You are observing low recovery of your Arylomycin B derivative after performing an equilibrium dialysis or ultrafiltration experiment.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Non-specific binding to the apparatus | Pre-treat the dialysis membrane or ultrafiltration device with a solution of a non-specific protein like bovine serum albumin (BSA) or a small amount of the analyte to saturate non-specific binding sites. Using devices made from low-binding materials is also recommended. |
| Precipitation of the compound | Ensure that the concentration of the Arylomycin B derivative used in the assay is below its solubility limit in both the plasma and buffer matrices. Reducing the concentration of the compound or including a small percentage of an organic solvent (if compatible with the assay) may help. |
| Instability of the compound | Assess the stability of your compound in plasma and buffer at 37°C for the duration of the experiment. If degradation is observed, consider reducing the incubation time or performing the assay at a lower temperature if feasible. |
| Adsorption to labware | Use low-binding microplates and pipette tips to minimize loss of the compound due to adsorption. |
Inconsistent or Unexpected Protein Binding Results
Problem: You are obtaining variable or unexpected serum protein binding percentages for your Arylomycin B derivative.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Equilibrium not reached (Equilibrium Dialysis) | Ensure that the incubation time is sufficient for the free drug to reach equilibrium across the dialysis membrane. This can be verified by measuring the unbound concentration at multiple time points. For highly bound compounds, longer incubation times may be necessary. |
| Incorrect pH of the buffer | The pH of the dialysis buffer should be carefully controlled and maintained at physiological pH (7.4), as pH can influence the ionization state of the drug and its binding to proteins. |
| Variability in plasma source | Use pooled plasma from multiple donors to minimize variability between experiments. The protein composition of plasma can vary between individuals and species. |
| Concentration-dependent binding | Determine the protein binding at multiple concentrations of your derivative. For some compounds, the fraction unbound can change with concentration, especially if binding sites on the proteins become saturated. |
Quantitative Data Presentation
Due to the proprietary nature of drug development, publicly available quantitative serum protein binding data for a wide range of specific Arylomycin B derivatives is limited. Researchers are strongly encouraged to experimentally determine the fraction unbound (fu) for their novel derivatives. The following table provides a template for organizing and comparing your experimental data.
Table 1: Serum Protein Binding of Arylomycin B Derivatives (Template)
| Derivative ID | Chemical Modification | % Human Serum Protein Binding (fu) | % Mouse Serum Protein Binding (fu) | Assay Method |
| Arylomycin B (Parent) | - | Enter your data | Enter your data | e.g., Equilibrium Dialysis |
| Derivative X-1 | e.g., C16 lipid tail | Enter your data | Enter your data | e.g., Ultrafiltration |
| Derivative Y-2 | e.g., Glycosylated | Enter your data | Enter your data | e.g., Equilibrium Dialysis |
| G0775 | Aminoacetonitrile "warhead" | Enter your data | Enter your data | e.g., Ultrafiltration |
Experimental Protocols
Equilibrium Dialysis (ED) Protocol
This protocol provides a general procedure for determining the plasma protein binding of Arylomycin B derivatives using a 96-well equilibrium dialysis apparatus.
Materials:
-
96-well equilibrium dialysis plate with dialysis membranes (e.g., MWCO 5-10 kDa)
-
Test Arylomycin B derivative stock solution (in a suitable solvent like DMSO)
-
Pooled human plasma (or other species as required)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the dialysis plate according to the manufacturer's instructions. This may involve pre-soaking the membranes.
-
Spike the pooled plasma with the Arylomycin B derivative to the desired final concentration (e.g., 1 µM). Ensure the final solvent concentration is low (e.g., <1%) to avoid protein precipitation.
-
Add the spiked plasma to the donor chamber of the dialysis wells.
-
Add an equal volume of PBS (pH 7.4) to the receiver chamber of the wells.
-
Seal the plate and incubate at 37°C with gentle shaking for a predetermined time to allow the system to reach equilibrium (typically 4-24 hours). The optimal time should be determined experimentally.
-
After incubation, collect samples from both the donor (plasma) and receiver (buffer) chambers.
-
To ensure accurate quantification, matrix-match the samples. For the buffer sample, add an equal volume of blank plasma. For the plasma sample, add an equal volume of PBS.
-
Analyze the concentration of the Arylomycin B derivative in both sets of samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in buffer chamber / Concentration in plasma chamber
Ultrafiltration (UF) Protocol
This protocol outlines a general procedure for determining plasma protein binding using centrifugal ultrafiltration devices.
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and appropriate molecular weight cutoff (e.g., 10-30 kDa)
-
Test Arylomycin B derivative stock solution
-
Pooled human plasma
-
Centrifuge with temperature control
-
LC-MS/MS system
Procedure:
-
Pre-condition the ultrafiltration devices according to the manufacturer's instructions to minimize non-specific binding. This may involve rinsing with water or a buffer solution.
-
Spike the pooled plasma with the Arylomycin B derivative to the desired final concentration.
-
Incubate the spiked plasma at 37°C for a set period (e.g., 30 minutes) to allow for drug-protein binding to occur.
-
Add the incubated plasma sample to the sample reservoir of the ultrafiltration device.
-
Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a time sufficient to collect an adequate volume of ultrafiltrate (typically 15-30 minutes).
-
Carefully collect the ultrafiltrate, which contains the unbound drug.
-
Analyze the concentration of the Arylomycin B derivative in the ultrafiltrate and the initial plasma sample using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = Concentration in ultrafiltrate / Concentration in initial plasma
Visualizations
References
- 1. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
Arylomycin B vs. Arylomycin A: A Comparative Analysis of Antibacterial Activity
Arylomycins, a class of lipopeptide antibiotics, have garnered significant interest within the scientific community for their novel mechanism of action: the inhibition of bacterial type I signal peptidase (SPase). This enzyme is crucial for the secretion of numerous proteins essential for bacterial viability and virulence. This guide provides a comparative analysis of the antibacterial activity of two major classes of arylomycins, Arylomycin A and Arylomycin B, supported by experimental data to inform researchers and drug development professionals.
The primary structural difference between Arylomycin A and B lies in the modification of the core macrocycle; Arylomycin B possesses a nitro group, whereas Arylomycin A remains unmodified at this position.[1] This seemingly minor chemical alteration has been a focal point of research to understand its impact on antibacterial efficacy.
Comparative Antibacterial Activity: A Quantitative Overview
Extensive studies have been conducted to determine the minimum inhibitory concentrations (MICs) of both Arylomycin A and B derivatives against a panel of bacterial strains. The MIC is a fundamental measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.
A key study directly comparing a B-series derivative, Arylomycin B-C16, with an A-series counterpart, Arylomycin A-C16 (often referred to as Arylomycin C16 in literature), found their antibacterial activities to be largely indistinguishable against a majority of the tested strains.[2] This suggests that for many common pathogens, the nitro group of Arylomycin B does not confer a significant advantage in its primary antibacterial action.[1][2]
However, a notable exception was observed against Streptococcus agalactiae, where Arylomycin B-C16 demonstrated activity (MIC of 8 µg/mL), while the A-series compound showed none.[3] This indicates a degree of pathogen-specific enhancement in the B-series.
The inherent resistance of many bacterial species to natural arylomycins, including prominent pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, is attributed to a specific proline residue within the SPase enzyme. To overcome this, researchers have utilized genetically "sensitized" strains in which this proline is mutated, rendering them susceptible to arylomycins and allowing for a clearer assessment of the compounds' intrinsic activity.
The following table summarizes the MIC values of Arylomycin B-C16 against various wild-type and sensitized bacterial strains, providing a quantitative comparison of its activity.
| Bacterial Strain | Type | Arylomycin B-C16 MIC (µg/mL) |
| Staphylococcus epidermidis RP62A | Wild-Type | 1 |
| Staphylococcus aureus NCTC 8325 | Wild-Type | >128 |
| Staphylococcus aureus NCTC 8325 SpsB(P29S) | Sensitized | 8 |
| Escherichia coli MG1655 | Wild-Type | >128 |
| Escherichia coli MG1655 LepB(P84L) | Sensitized | 4 |
| Pseudomonas aeruginosa PAO1 | Wild-Type | >128 |
| Pseudomonas aeruginosa PAO1 LepB(P84L) | Sensitized | 16 |
| Streptococcus agalactiae COH-1 | Wild-Type | 8 |
| Brevibacillus brevis ATCC 8246 | Wild-Type | 0.5 |
| Rhodococcus opacus DSM 1069 | Wild-Type | 2 |
Data sourced from a study on the synthesis and biological characterization of Arylomycin B antibiotics.
Mechanism of Action: Inhibition of the General Secretory Pathway
Arylomycins exert their antibacterial effect by targeting and inhibiting type I signal peptidase (SPase), a critical enzyme in the general secretory (Sec) pathway of bacteria. This pathway is responsible for the translocation of a wide array of proteins from the cytoplasm to the periplasm or the extracellular environment. These secreted proteins play vital roles in nutrient acquisition, cell wall maintenance, and virulence.
By inhibiting SPase, arylomycins prevent the cleavage of signal peptides from precursor proteins, leading to an accumulation of unprocessed proteins in the cell membrane. This disruption of protein secretion ultimately results in cell envelope stress and, depending on the bacterium and growth conditions, can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting its growth).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of the Arylomycin Lipoglycopeptide Antibiotics and the Crystallographic Analysis of their Complex with Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Arylomycin B and Vancomycin Efficacy Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Arylomycin B and the established antibiotic, vancomycin (B549263), against Staphylococcus aureus (S. aureus), a leading cause of clinical infections. This document synthesizes experimental data on their mechanisms of action, in vitro activity, and bactericidal kinetics, presenting a resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction
The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious Gram-positive infections. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains poses a significant clinical challenge. Arylomycins, a class of natural product antibiotics, represent a promising alternative due to their distinct mode of action, targeting the bacterial type I signal peptidase (SPase). This guide offers a comparative overview of the preclinical efficacy of Arylomycin B and its derivatives against S. aureus, benchmarked against vancomycin.
Mechanisms of Action
The antibacterial activity of Arylomycin B and vancomycin stems from their interference with distinct and vital cellular processes in S. aureus.
Arylomycin B: This antibiotic inhibits the bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1][2] SPase is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cell membrane. Inhibition of SPase leads to an accumulation of unprocessed preproteins in the membrane, disrupting the localization and function of numerous proteins crucial for cell wall maintenance, nutrient acquisition, and virulence.[3][4] This disruption of protein secretion ultimately leads to bacterial cell death.
Vancomycin: As a glycopeptide antibiotic, vancomycin targets the synthesis of the bacterial cell wall.[5] It forms hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, thereby inhibiting the cross-linking of the cell wall structure. The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. While wild-type S. aureus often exhibits resistance to natural arylomycins, synthetic derivatives have been developed with significantly improved activity. The data presented below summarizes the MIC values for vancomycin and various arylomycin derivatives against different strains of S. aureus.
| Antibiotic | S. aureus Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Vancomycin | Methicillin-Susceptible S. aureus (MSSA) | 0.5 - 2.0 | |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 2.0 | ||
| Vancomycin-Intermediate S. aureus (VISA) | 4.0 - 8.0 | ||
| Arylomycin A-C16 | Various clinical isolates (MSSA & MRSA) | 16 ->128 | |
| Arylomycin M131 | Arylomycin A-C16 resistant strains | 1.0 - 4.0 | |
| Arylomycin G0775 | S. aureus | 0.06 | |
| USA300 (MRSA) | 0.116 |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
Bactericidal Activity: Time-Kill Assays
Time-kill assays provide insights into the pharmacodynamics of an antibiotic, revealing whether it is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) and the rate at which this occurs.
Arylomycin B Derivatives: Studies on arylomycin derivatives have demonstrated their bactericidal potential. For instance, the optimized derivative G0775 has shown potent activity against S. aureus. While direct comparative time-kill data against vancomycin is limited, the rapid inhibition of essential protein secretion suggests a mechanism conducive to bactericidal action.
Vancomycin: Vancomycin typically exhibits time-dependent bactericidal activity against S. aureus. A greater than 3-log10 reduction in colony-forming units (CFU)/mL within 24 hours is generally considered bactericidal. The rate of killing by vancomycin can be influenced by the bacterial growth phase and the concentration of the antibiotic relative to the MIC.
Experimental Protocols
A. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.
-
Antibiotic Dilution: Serial two-fold dilutions of the test antibiotic (Arylomycin B derivative or vancomycin) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
B. Time-Kill Assay
-
Culture Preparation: An overnight culture of S. aureus is diluted in fresh CAMHB and incubated to reach the logarithmic phase of growth.
-
Inoculum Preparation: The logarithmic phase culture is diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing pre-warmed CAMHB.
-
Antibiotic Addition: The test antibiotics are added to the flasks at predetermined concentrations, typically multiples of the MIC (e.g., 1x, 2x, and 4x MIC). A growth control flask without any antibiotic is also included.
-
Incubation and Sampling: The flasks are incubated at 37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The results are plotted as the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
Arylomycin B and its derivatives present a compelling area of research in the quest for new antibiotics against S. aureus. Their novel mechanism of action, targeting the essential type I signal peptidase, offers a distinct advantage over existing therapies and a potential solution to combat resistance. While natural arylomycins have limited activity against S. aureus, synthetic derivatives like G0775 demonstrate potent in vitro efficacy, with MIC values that are competitive with or superior to vancomycin.
Vancomycin remains a critical tool in the clinical management of MRSA infections, exhibiting reliable time-dependent bactericidal activity. However, the threat of resistance underscores the importance of developing new drug classes. The data presented in this guide suggest that optimized arylomycins warrant further investigation, including comprehensive in vivo efficacy and safety studies, to fully assess their therapeutic potential. For researchers in drug development, the unique target of arylomycins and the promising activity of its derivatives highlight a valuable avenue for the creation of next-generation antibiotics to address the challenge of multidrug-resistant S. aureus.
References
- 1. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Putative Cro-Like Repressor Contributes to Arylomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Vancomycin Population Susceptibility Profiles, Killing Activity, and Postantibiotic Effect against Vancomycin-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Validating SPase as the Primary Cellular Target of Arylomycin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action. The arylomycin class of natural product antibiotics represents a promising lineage, acting via the inhibition of bacterial type I signal peptidase (SPase).[1][2] This enzyme is essential for the viability of many bacteria as it plays a crucial role in the general secretory pathway, processing proteins destined for the cell envelope or extracellular space.[3][4] This guide provides a comparative overview of the key experimental evidence that has validated SPase as the primary cellular target of arylomycins, such as Arylomycin B.
Core Evidence: A Multi-faceted Approach
The validation of SPase as the primary target of arylomycins did not rely on a single experiment but rather a convergence of evidence from biochemical, genetic, and structural biology studies. This approach is critical to distinguish a primary target from potential off-target effects and to understand the basis of the antibiotic's spectrum of activity.
Biochemical Validation: Direct Inhibition and Binding Affinity
The most direct evidence for a drug-target interaction comes from in vitro biochemical assays. Arylomycins were shown to directly inhibit the enzymatic activity of purified SPase and bind to it with high affinity.[3] The natural resistance of many pathogenic bacteria, however, initially masked the broad-spectrum potential of this antibiotic class.
Genetic studies revealed that this resistance is often conferred by a single proline residue in the SPase binding pocket. Comparative biochemical analyses of SPase variants—one sensitive (with serine) and one resistant (with proline)—demonstrated a significant difference in Arylomycin binding affinity, confirming that the mutation directly interferes with the drug-target interaction.
Table 1: Comparative Binding Affinities (KD) of Arylomycin C16 for SPase Variants
| Bacterial Species | SPase Variant | KD (nM) | Implication |
| E. coli | P84S (Sensitive Mutant) | 25 ± 10 | High-affinity binding in sensitive variant. |
| E. coli | Wild-Type (Pro84, Resistant) | >5000 | Low-affinity binding correlates with resistance. |
| S. aureus | P29S (Sensitive Mutant) | 160 ± 40 | High-affinity binding in sensitive variant. |
| S. aureus | Wild-Type (Pro29, Resistant) | >5000 | Low-affinity binding correlates with resistance. |
Note: Arylomycin C16 is a well-studied natural analog often used in validation experiments. The binding data strongly supports SPase as the direct target.
Genetic Validation: Resistance Mapping
A cornerstone of target validation is the analysis of spontaneous resistant mutants. When bacteria are exposed to an antibiotic, surviving colonies often harbor mutations in the gene encoding the drug's target. Studies on Staphylococcus epidermidis, an organism naturally sensitive to arylomycins, showed that resistance evolved directly through mutations in the SPase gene.
Furthermore, reverse genetics confirmed this link. Engineering the resistance-conferring proline residue into the SPase of a sensitive bacterium rendered it resistant. Conversely, replacing the proline with the corresponding serine in naturally resistant species like S. aureus and E. coli was sufficient to make them highly susceptible to arylomycins.
Table 2: Minimum Inhibitory Concentrations (MICs) of Arylomycin C16 Against Engineered Bacterial Strains
| Bacterial Strain | SPase Genotype | MIC (µg/mL) | Outcome |
| S. epidermidis | Wild-Type (Ser29) | 0.25 | Natural Sensitivity. |
| S. aureus | Wild-Type (Pro29) | >256 | Natural Resistance. |
| S. aureus | P29S Mutant | 2 | Engineered Sensitivity. |
| E. coli | Wild-Type (Pro84) | >256 | Natural Resistance. |
| E. coli | P84S Mutant | 1 | Engineered Sensitivity. |
This genetic data provides a direct causal link between the state of the SPase enzyme and the whole-cell activity of the antibiotic.
Experimental Workflows and Methodologies
Validating a novel antibiotic target is a systematic process. The general workflow involves target identification, confirmation of direct interaction, and genetic validation to establish its relevance in a cellular context.
Caption: Logical workflow for identifying and validating SPase as the primary target of Arylomycin B.
Key Experimental Protocols
-
Affinity Chromatography for Target Identification:
-
Objective: To isolate binding partners of Arylomycin B from a complex mixture of bacterial proteins.
-
Method: An analog of Arylomycin B is synthesized with a chemical linker and immobilized onto a solid support resin (e.g., agarose (B213101) beads). A lysate from susceptible bacterial cells is passed over this resin. Proteins that bind to the immobilized drug are retained, while non-binding proteins are washed away. The bound proteins are then eluted, separated by SDS-PAGE, and identified using mass spectrometry. This technique was instrumental in the initial discovery of SPase as the binding partner.
-
-
In Vitro SPase Inhibition Assay:
-
Objective: To quantify the direct inhibitory effect of Arylomycin B on SPase enzymatic activity.
-
Method: Recombinant, purified SPase is incubated with a synthetic peptide substrate that mimics the natural cleavage site and contains a fluorophore and a quencher. Upon cleavage by SPase, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The assay is run in the presence of varying concentrations of Arylomycin B to determine the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).
-
-
Resistance Mapping via Whole Genome Sequencing:
-
Objective: To identify the genetic basis of evolved resistance to Arylomycin B.
-
Method: A culture of a susceptible bacterial strain (e.g., S. epidermidis) is plated on agar (B569324) containing supra-MIC concentrations of the antibiotic. Spontaneously resistant colonies are isolated and their genomic DNA is extracted. The entire genome is sequenced and compared to the genome of the parent (sensitive) strain to identify mutations. A consistent finding of mutations localized to the spase gene across multiple independent resistant isolates provides strong evidence that it is the primary target.
-
Mechanism of Action: Inhibition of Protein Secretion
SPase is a membrane-bound protease that functions as a gatekeeper for protein export. It recognizes and cleaves the N-terminal signal peptide from pre-proteins after they are translocated across the cytoplasmic membrane. This cleavage releases the mature, functional protein. By binding to SPase, Arylomycin B non-covalently obstructs the active site, preventing this crucial processing step. The resulting accumulation of unprocessed pre-proteins in the cell membrane leads to a cascade of downstream effects, including disruption of cell wall synthesis and membrane integrity, ultimately causing cell death.
Caption: Arylomycin B inhibits SPase, blocking the cleavage of signal peptides from pre-proteins.
Conclusion and Future Outlook
The validation of SPase as the primary target of Arylomycin B is a robust example of modern antibiotic target identification, integrating biochemical, genetic, and structural data. The evidence strongly refutes alternative hypotheses, such as non-specific membrane disruption, by demonstrating a direct, high-affinity interaction that is directly linked to whole-cell lethality through genetic manipulation. While natural arylomycins have a narrow spectrum, this is not due to a lack of target conservation but rather to specific resistance-conferring mutations in the target itself. This understanding has enabled the structure-guided design of optimized synthetic arylomycins, like G0775, which overcome this natural resistance and exhibit potent, broad-spectrum activity against multidrug-resistant Gram-negative pathogens. These findings validate SPase as a high-value clinical target and establish the arylomycin scaffold as a promising platform for developing new therapies to combat critical bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-resistance studies of Arylomycin B with other antibiotic classes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Arylomycin B's Performance Against Other Antibiotic Classes, Supported by Experimental Data.
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibiotics with unique mechanisms of action. Arylomycins, a class of cyclic lipopeptides, represent a promising frontier in antibiotic development due to their inhibition of the bacterial type I signal peptidase (SPase), an essential enzyme not targeted by currently approved antibiotics. This guide provides a comparative analysis of the cross-resistance profile of Arylomycin B and its derivatives with other major antibiotic classes, supported by available experimental data.
Lack of Cross-Resistance: A Key Advantage
Studies on arylomycin derivatives, such as Arylomycin A-C16 and M131, have shown a lack of cross-resistance with several major antibiotic classes. In a key study, arylomycin-resistant mutants of Staphylococcus aureus N315 did not exhibit any change in susceptibility to a panel of antibiotics, including the beta-lactam oxacillin, the glycopeptide vancomycin, and the lipopeptide daptomycin. This suggests that the mechanism of resistance to arylomycins is distinct and does not confer resistance to these other antibiotic classes.
Quantitative Analysis of Arylomycin Activity
Minimum Inhibitory Concentration (MIC) data provides a quantitative measure of an antibiotic's potency. The following tables summarize the available MIC data for arylomycin derivatives against various bacterial strains, including those with defined resistance profiles.
Table 1: Activity of Arylomycin Derivatives Against Staphylococcus aureus
| Antibiotic | Strain | Resistance Profile | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Arylomycin A-C₁₆ | S. aureus (117 strains) | MSSA & MRSA | - | 16 | >128 |
| Arylomycin M131 | S. aureus (subset of above) | MSSA & MRSA | - | 2 | 4 |
| Vancomycin | S. epidermidis (143 isolates) | Coagulase-Negative | - | 2 | 2 |
| Arylomycin C₁₆ | S. epidermidis (143 isolates) | Coagulase-Negative | - | 0.5 | 1 |
Note: The data for Arylomycin A-C16 and M131 against S. aureus included a mix of methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. The results indicate that while many strains are susceptible, high-level resistance can occur. Notably, Arylomycin M131 demonstrates greater potency than Arylomycin A-C16. Against coagulase-negative staphylococci, Arylomycin C16 shows favorable activity compared to vancomycin.
Synergistic Interactions with Other Antibiotics
Arylomycins have demonstrated synergistic activity when combined with other antibiotic classes, particularly aminoglycosides. This suggests that inhibiting SPase can render bacteria more susceptible to the effects of other antibacterial agents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Arylomycin B's activity.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Stock solutions of Arylomycin B and comparator antibiotics.
Procedure:
-
A serial two-fold dilution of each antibiotic is prepared in the microtiter plate wells using the growth medium as the diluent.
-
Each well is then inoculated with the standardized bacterial suspension.
-
A growth control well (containing medium and bacteria but no antibiotic) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Checkerboard Assay for Antibiotic Synergy
The checkerboard assay is used to assess the interaction between two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Appropriate bacterial growth medium
-
Standardized bacterial inoculum
-
Stock solutions of Arylomycin B and the second antibiotic to be tested.
Procedure:
-
In a 96-well plate, one antibiotic (e.g., Arylomycin B) is serially diluted along the x-axis (columns), while the second antibiotic is serially diluted along the y-axis (rows).
-
Each well is inoculated with the standardized bacterial suspension.
-
Control wells for each antibiotic alone are included.
-
The plate is incubated, and the MIC of each antibiotic alone and in combination is determined.
-
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).
Visualizing Mechanisms and Workflows
To better understand the experimental process and the biological mechanisms at play, the following diagrams have been generated.
Conclusion
The available evidence strongly suggests that Arylomycin B and its derivatives do not exhibit cross-resistance with major antibiotic classes such as beta-lactams, glycopeptides, and lipopeptides. This is a significant advantage, as it indicates that arylomycins could be effective against pathogens that have already developed resistance to these established drugs. Furthermore, the synergistic interactions observed with aminoglycosides open up possibilities for combination therapies. The unique mechanism of action, targeting the bacterial type I signal peptidase, makes the arylomycin class a valuable candidate for further development in the fight against antimicrobial resistance. Further studies focusing on the activity of Arylomycin B against a broader range of clinically relevant resistant strains are warranted to fully elucidate its therapeutic potential.
In vivo efficacy of Arylomycin B derivatives compared to existing antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The dwindling pipeline of new antibiotics necessitates the exploration of novel chemical scaffolds and mechanisms of action. Arylomycins, a class of natural product antibiotics, have garnered significant interest due to their unique mechanism of inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme not targeted by any currently approved antibiotics.[1][2] This guide provides a comprehensive comparison of the in vivo efficacy of Arylomycin B derivatives against existing antibiotics, supported by available experimental data.
Mechanism of Action: A Novel Approach to Bacterial Inhibition
Arylomycins exert their antibacterial effect by inhibiting SPase, a crucial enzyme in the bacterial protein secretion pathway.[1][3] SPase is responsible for cleaving signal peptides from preproteins as they are translocated across the cell membrane. Inhibition of this enzyme leads to an accumulation of unprocessed preproteins in the membrane, disrupting essential cellular processes and ultimately leading to bacterial cell death.[3] This novel mechanism of action suggests a low probability of cross-resistance with existing antibiotic classes.
In Vitro Activity: Potency Against Gram-Negative Pathogens
Initial studies of natural arylomycins revealed a limited spectrum of activity, primarily against Gram-positive bacteria. However, synthetic modifications have led to the development of derivatives, such as G0775, with potent broad-spectrum activity against challenging Gram-negative pathogens.
Below is a summary of the Minimum Inhibitory Concentrations (MICs) for the Arylomycin B derivative G0775 compared to standard antibiotics against key Gram-negative bacteria.
| Organism | Arylomycin Derivative | MIC (µg/mL) | Comparator Antibiotic | MIC (µg/mL) |
| Escherichia coli (MDR clinical isolates) | G0775 | ≤0.25 (MIC90 for 49 isolates) | - | - |
| Klebsiella pneumoniae (MDR clinical isolates) | G0775 | ≤0.25 (MIC90 for 49 isolates) | Meropenem | 2 to ≥64 (for KPC-producing isolates) |
| Acinetobacter baumannii (MDR strains) | G0775 | ≤4 (for 16 strains) | Colistin | ≤0.75 to >4 |
| Pseudomonas aeruginosa (MDR strains) | G0775 | ≤16 (for 12 strains) | Ciprofloxacin | 1 to >512 (for resistant isolates) |
In Vivo Efficacy: Promising Results in Animal Models
The true potential of a novel antibiotic is determined by its efficacy in preclinical infection models. Arylomycin B derivatives have demonstrated significant bacterial load reduction and improved survival in various mouse infection models.
Neutropenic Thigh Infection Model
The neutropenic thigh infection model is a standard for evaluating the efficacy of new antibiotics. In this model, the arylomycin derivative G0775 has shown potent activity against several Gram-negative pathogens.
| Organism | Arylomycin Derivative | Dose | Bacterial Load Reduction (log10 CFU/thigh) | Comparator Antibiotic | Dose | Bacterial Load Reduction (log10 CFU/thigh) |
| E. coli | G0775 | 50 mg/kg | >2 | - | - | - |
| K. pneumoniae | G0775 | 50 mg/kg | >2 | Meropenem | Humanized high-dose | >1 (against VIM-producing Enterobacteriaceae) |
| P. aeruginosa (MDR) | 162 (amine of 138f) | - | 3.5 | G0775 | - | 1.1 |
| A. baumannii | G0775 | 50 mg/kg | >2 | - | - | - |
Lung Infection Model
In a lung infection model using a multidrug-resistant strain of K. pneumoniae, G0775 demonstrated both bacteriostatic and bactericidal activity.
| Organism | Arylomycin Derivative | Dose | Effect | Comparator Antibiotic | Dose | Effect |
| K. pneumoniae (MDR) | G0775 | 2 mg/kg | Bacteriostatic | - | - | - |
| K. pneumoniae (MDR) | G0775 | 20 mg/kg | Bactericidal | Ciprofloxacin | 40, 80, 160 mg/kg | Failed to eliminate S. pneumoniae from lungs |
Peritonitis Model
In a mouse model of peritonitis, G0775 significantly improved survival compared to a standard antibiotic.
| Organism | Arylomycin Derivative | Dose | Survival | Comparator Antibiotic | Dose | Survival |
| K. pneumoniae | G0775 | 5 mg/kg (twice on day 0) | 84 hours | Ciprofloxacin | 80 mg/kg | - |
Experimental Protocols
Broth Microdilution MIC Assay (CLSI Guidelines)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow for Broth Microdilution MIC Assay
References
A Comparative Analysis of Arylomycin A, B, and C Derivatives: Structure, Performance, and Methodology
For Researchers, Scientists, and Drug Development Professionals
The arylomycins, a class of lipopeptide antibiotics, represent a promising frontier in the development of novel therapeutics against multidrug-resistant bacteria. Their unique mechanism of action, the inhibition of bacterial type I signal peptidase (SPase), sets them apart from many clinically available antibiotics. This guide provides a detailed structural and functional comparison of the three primary arylomycin series—A, B, and C—supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Structural Comparison of Arylomycin Scaffolds
The core structure of the arylomycins consists of a tripeptide macrocycle containing a distinctive biaryl linkage between a hydroxyphenylglycine and a tyrosine residue.[1] Attached to this macrocycle is a lipopeptide tail, typically composed of a C11 to C15 fatty acid linked to an N-terminal tripeptide.[1][2] The primary distinctions between the A, B, and C series lie in the substitutions on the macrocycle.
-
Arylomycin A: This series represents the foundational arylomycin scaffold with an unmodified macrocycle.[1] A common synthetic derivative used for comparative studies is Arylomycin A-C16, which features a 16-carbon fatty acid chain.[3]
-
Arylomycin B: The defining feature of the Arylomycin B series is the nitration of the tyrosine residue within the macrocycle. This modification has been shown to influence the antibiotic's spectrum of activity.
-
Arylomycin C: This series is characterized by the glycosylation of the macrocycle with a deoxy-α-mannose sugar. While this modification does not appear to significantly alter the intrinsic antibacterial activity, it has been suggested to improve the solubility of the compound. The fatty acid tails in this series are also often longer.
Performance Data: A Comparative Overview
The antibacterial activity of Arylomycin A, B, and C derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds from each series against key bacterial strains. It is important to note that the activity of arylomycins can be limited by the presence of a specific proline residue in the signal peptidase of some bacteria, conferring natural resistance.
| Compound | S. epidermidis (Sensitive) | S. aureus (Resistant) | S. aureus (Sensitive Mutant) | E. coli (Resistant) | E. coli (Sensitive Mutant) | S. agalactiae |
| Arylomycin A-C16 | 0.25 µg/mL | >64 µg/mL | 4 µg/mL | >64 µg/mL | 0.5 µg/mL | No Activity |
| Arylomycin B-C16 | Potent activity (similar to A-C16) | No activity (>128 µg/mL) | Active (similar to A-C16) | No activity (>128 µg/mL) | Active (similar to A-C16) | 8 µg/mL |
| Arylomycin C-C16 | Indistinguishable from A-C16 | No Activity | N/A | N/A | N/A | No Activity |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of arylomycin derivatives.
Synthesis of Arylomycin Derivatives
The total synthesis of arylomycin derivatives has been achieved through multi-step processes. A general workflow involves:
-
Synthesis of the Tripeptide Macrocycle Precursor: This is typically achieved through solution-phase peptide couplings.
-
Macrocyclization: The key biaryl bond formation is often accomplished via a Suzuki-Miyaura cross-coupling reaction.
-
Assembly of the Lipopeptide Tail: The fatty acid and N-terminal tripeptide are assembled separately, also using solution-phase peptide couplings.
-
Coupling of the Tail and Macrocycle: The final step involves the coupling of the lipopeptide tail to the macrocyclic core to yield the complete arylomycin derivative.
Determination of Minimum Inhibitory Concentration (MIC)
MIC values are determined using the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Antibiotics: The arylomycin derivatives are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Signal Peptidase (SPase) Inhibition Assay
The inhibitory activity of arylomycin derivatives against SPase can be quantified by determining the IC50 value.
-
Enzyme and Inhibitor Preparation: Purified SPase is incubated with varying concentrations of the arylomycin derivative in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Substrate Addition: A fluorogenic substrate for SPase is added to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time.
-
IC50 Calculation: The inhibitor concentration that results in a 50% reduction in enzyme activity is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing Structural-Activity Relationships
The following diagram illustrates the core arylomycin structure and the key modification sites that differentiate the A, B, and C series, impacting their biological activity profile.
Caption: Structural modifications to the core arylomycin scaffold lead to distinct biological activity profiles.
References
- 1. Initial efforts toward the optimization of arylomycins for antibiotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic Breakthrough: The Emergence of Optimized Arylomycins as Effective Gram-Negative Treatments – Polyamyna [polyamyna.ca]
- 3. Synthesis and Biological Characterization of Arylomycin B Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Antagonistic Interactions of Arylomycin B with Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the exploration of novel antibiotics and their interactions with existing drugs. Arylomycins are a class of antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion, representing a novel mechanism of action.[1][2] Understanding the interaction of arylomycins with other antibiotic classes is crucial for developing effective combination therapies. This guide provides a comparative analysis of the antagonistic interactions observed between Arylomycin B derivatives and other antibiotics, supported by experimental data and detailed methodologies.
I. Overview of Antagonistic Interactions
Studies utilizing checkerboard assays have revealed specific antagonistic interactions between the arylomycin derivative, arylomycin A-C16, and other antibiotics, particularly against Staphylococcus aureus and Escherichia coli. Antagonism, defined by a Fractional Inhibitory Concentration (FIC) index of ≥2, suggests that the combined effect of the two drugs is less than their individual effects.[3][4]
With a few notable exceptions, arylomycin A-C16 generally exhibits either no interaction or mild antagonism when combined with antibiotics that target DNA, RNA, or protein synthesis.[3]
II. Quantitative Analysis of Antagonistic Interactions
The following table summarizes the quantitative data from checkerboard assays determining the FIC indices for combinations of arylomycin A-C16 with various antibiotics against genetically sensitized strains of E. coli and S. aureus.
| Organism | Antibiotic Combination | Interaction | Minimum FIC Index (mean ± SD) | Maximum FIC Index (mean ± SD) |
| E. coli | Arylomycin A-C16 + Tetracycline | Antagonism | 2.0 ± 0.0 | 2.1 ± 0.2 |
| S. aureus | Arylomycin A-C16 + Rifampin | Antagonism | 2.0 ± 0.0 | 4.0 ± 0.0 |
| S. aureus | Arylomycin A-C16 + Trimethoprim | Antagonism | 2.0 ± 0.0 | 2.5 ± 0.7 |
-
FIC Index Interpretation:
-
≤ 0.5: Synergy
-
0.5 to < 2: Additive/Indifference
-
≥ 2: Antagonism
-
III. Experimental Methodologies
A detailed understanding of the experimental protocols is essential for the replication and validation of these findings.
The checkerboard assay is a standard method to quantify the in vitro interaction between two antimicrobial agents.
-
Bacterial Strains and Culture Conditions: Genetically sensitized strains of E. coli (PAS0260) and S. aureus (PAS8001) were used. Bacteria were cultured in cation-adjusted Mueller-Hinton II broth (MHBII) at 37°C.
-
Assay Setup:
-
Twofold serial dilutions of each antibiotic were prepared.
-
The antibiotics were combined in a 96-well microtiter plate to create a checkerboard of various concentration combinations.
-
Each well was inoculated with a bacterial suspension to a final density of 5 × 10^5 CFU/ml.
-
The plates were incubated for 24 hours at 37°C.
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that inhibited visible bacterial growth. The FIC index was calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.
Time-kill assays provide insights into the dynamic interaction between antibiotics and bacteria over time.
-
Bacterial Culture Preparation: Bacterial cultures were grown to the mid-logarithmic growth phase (OD600 = 0.4 to 0.5) and then diluted to a final density of 1 × 10^6 CFU/ml in prewarmed MHBII.
-
Assay Conditions: The diluted cultures were aliquoted into tubes containing the specified concentrations of arylomycin A-C16, alone or in combination with another antibiotic. These tubes were then incubated at 37°C with shaking.
-
Quantification of Viable Bacteria: At various time points, samples were taken from each tube, serially diluted, and plated on Mueller-Hinton II agar (B569324) (MHAII). The number of viable colonies (CFU/ml) was determined after 24 hours of incubation.
IV. Visualizing Experimental Workflows and Mechanisms
Caption: Workflow of the checkerboard assay for antibiotic interaction analysis.
The mechanism of antagonism between arylomycins and certain other antibiotics is hypothesized to be related to their respective effects on bacterial physiology. Antibiotics that inhibit processes essential for the detrimental effects of SPase inhibition are likely to antagonize arylomycin activity. For instance, inhibiting protein synthesis (e.g., with tetracycline) would reduce the accumulation of mislocalized proteins that occurs due to SPase inhibition by arylomycin, thereby mitigating the latter's antibacterial effect.
Caption: Proposed mechanism of antagonism between Arylomycin B and other antibiotics.
V. Conclusion
The available data indicates that Arylomycin B derivatives can exhibit significant antagonism with specific antibiotics, particularly those inhibiting protein and RNA synthesis. This information is critical for guiding future research into arylomycin-based combination therapies. Further studies are warranted to explore the full spectrum of interactions with other antibiotic classes and to elucidate the precise molecular mechanisms underlying these antagonistic effects. The experimental protocols and data presented here provide a foundational resource for researchers in the field of antibiotic development.
References
- 1. Mechanism of action of the arylomycin antibiotics and effects of signal peptidase I inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arylomycin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of Arylomycin B6: A Procedural Guide for Laboratory Professionals
The proper disposal of Arylomycin B6, a lipohexapeptide antibiotic, is crucial for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, strict adherence to established protocols is necessary to mitigate risks to researchers and the ecosystem. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, based on safety data sheet (SDS) guidelines.
Hazard Profile and Disposal Overview
This compound is characterized by significant hazard classifications that dictate its handling and disposal procedures. The primary source of this information is the compound's Safety Data Sheet (SDS).
| Hazard Classification | Description | Precautionary Statement (Disposal) |
| Acute toxicity (Oral), Category 2 | Fatal if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. |
| Short-term (acute) aquatic hazard, Category 1 | Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Long-term (chronic) aquatic hazard, Category 1 | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
| Disposal | P501: Dispose of contents/ container to an approved waste disposal plant. [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline based on standard practices for hazardous chemical waste disposal and information from the this compound SDS. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or face shield
-
Laboratory coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
The container should be compatible with the chemical and sealable to prevent accidental release.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Labware:
-
Decontaminate glassware and equipment with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
3. Labeling:
-
Clearly label the hazardous waste container with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Acutely Toxic," "Aquatic Hazard")
-
The accumulation start date
-
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.[1]
-
The storage area should be well-ventilated.[1]
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and prevent unauthorized personnel from entering.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, carefully collect the material using an absorbent, non-combustible material (e.g., vermiculite, sand). Avoid generating dust.
-
Collection: Place the contained material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a thorough risk assessment and consultation with your institution's safety office. Always refer to the most current Safety Data Sheet for this compound before handling or disposal.
References
Personal protective equipment for handling Arylomycin B6
FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical information for all laboratory personnel handling Arylomycin B6. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.
This compound is a potent lipohexapeptide antibiotic.[1] While specific toxicological data for this compound is not fully detailed in publicly available safety data sheets, its classification as a potent antibiotic necessitates handling it as a hazardous compound. A safety data sheet for a related compound indicates that it can be fatal if swallowed and is very toxic to aquatic life.[2] Therefore, minimizing exposure through inhalation, skin contact, and ingestion is paramount.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers to exposure when handling this compound. The following table outlines the minimum required PPE for tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety goggles with side shields[3] | Two pairs of powder-free nitrile gloves[1][4] | Disposable gown with long sleeves and tight-fitting cuffs[4] | NIOSH-approved N95 or higher-rated respirator[4][5] |
| Handling Solutions | Safety glasses with side shields or goggles[3] | Two pairs of powder-free nitrile gloves[4] | Lab coat with long sleeves, fully buttoned[3] | Not required if handled in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield[4] | Two pairs of heavy-duty nitrile gloves | Chemical-resistant disposable gown[4] | Elastomeric half-mask with multi-gas cartridge and P100 filter[5] |
| Waste Disposal | Safety glasses with side shields | Two pairs of nitrile gloves | Lab coat or disposable gown | Not typically required if waste is properly contained |
Operational Plan: Handling and Reconstitution
This protocol details the safe preparation of an this compound stock solution from its powdered form.
Preparation:
-
Work Area: All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Prepare the workspace by laying down absorbent bench paper.
-
Don PPE: Before handling the compound, don the appropriate PPE as specified in the table for "Weighing and Aliquoting Powder." This includes an N95 respirator, disposable gown, two pairs of nitrile gloves, and safety goggles.[4][5] The first pair of gloves should be worn under the gown's cuffs, and the second pair over the cuffs.[5]
-
Assemble Equipment: Gather all necessary materials, including the this compound vial, appropriate solvent, sterile conical tubes, calibrated pipettes, and a vortex mixer.
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sterile conical tube. Handle the powder gently to avoid generating dust.
-
Solubilization: Add the calculated volume of the appropriate sterile solvent to the conical tube.
-
Mixing: Securely cap the tube and vortex until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into sterile cryovials. Clearly label each vial with the compound name, concentration, date, and your initials. Store the aliquots at the recommended temperature as specified in the product documentation.
Post-Handling:
-
Decontamination: Wipe down the work area within the chemical fume hood with an appropriate deactivating agent or 70% ethanol.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the gown, goggles, and respirator. The inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[6]
Caption: Workflow for the safe handling and preparation of this compound stock solution.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and the potential development of antibiotic resistance.[7]
Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, gowns, weigh boats, pipette tips, and contaminated bench paper, must be collected in a designated, clearly labeled hazardous waste container.[4][8]
Liquid Waste:
-
Unused or expired stock solutions of this compound are considered hazardous chemical waste.[9] They should be collected in a sealed, properly labeled container for hazardous waste.
-
Do not dispose of this compound solutions down the drain.[2]
Disposal Procedure:
-
Segregation: Keep all this compound waste separate from general laboratory trash.
-
Containment: Use designated hazardous waste containers that are leak-proof and have secure lids.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific chemical name.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[8]
Caption: Logical flow for the proper disposal of this compound waste.
References
- 1. pppmag.com [pppmag.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
